Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a planar molecule with a molecular weight of 286.24 g/mol and exists as a yellow crystalline solid [1] [2] [3]. Its chemical structure consists of two aromatic rings (A and B) joined by a heterocyclic pyrone ring (C) containing a ketone group [1].
The o-dihydroxy structure in the B ring and the 3-hydroxy group and 2,3-double bond in the C ring are critical for its potent antioxidant activity [4]. This compound is lipid-soluble and has very low water solubility, which contributes to its challenges with bioavailability [1] [5].
This compound is present in various fruits and vegetables, though generally in low concentrations. The average daily dietary intake is estimated to be only about 0.4 mg [4] [2] [6]. The following table summarizes its concentration in common dietary sources.
| Food Source | This compound Concentration (μg/g fresh weight) |
|---|---|
| Strawberries | 160 [4] [2] [7] |
| Apples | 26.9 [4] [2] |
| Persimmons | 10.5 [4] [2] |
| Lotus Root | 5.8 [2] |
| Onions | 4.8 [4] [2] |
| Grapes | 3.9 [4] [2] |
| Kiwifruit | 2.0 [2] |
| Peaches | 0.6 [2] |
| Cucumbers | 0.1 [4] [2] |
| Tomatoes | 0.1 [2] |
Research using in vitro and in vivo models has revealed several key mechanisms behind this compound's bioactivity.
This compound demonstrates chemopreventive and chemotherapeutic potential by targeting multiple pathways involved in carcinogenesis [4] [8].
This compound is a potent antioxidant that directly scavenges free radicals and also boosts the body's endogenous defense systems [4] [6].
This compound is classified as a senolytic—a compound that selectively clears senescent cells [1] [7]. These "zombie cells" accumulate with age and contribute to age-related functional decline and multiple diseases. This compound promotes the death of these cells by inhibiting pro-survival pathways like Bcl-2 and Bcl-xL [1].
A 2025 study investigated this compound's effect on Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [9].
The diagram below summarizes the key signaling pathways and experimental outcomes investigated in these models.
Investigated pathways for this compound's antioxidative and metabolic effects [9].
A major challenge for this compound's therapeutic application is its low bioavailability due to poor solubility and rapid metabolism [1] [10]. Strategies to overcome this include:
This compound is a multifaceted flavonoid with compelling preclinical data supporting its potential as a therapeutic agent. Future work must focus on resolving its bioavailability challenges and validating its efficacy and safety in human clinical trials to fully realize its promise in drug development.
The table below summarizes the average fisetin content found in various fruits and vegetables, along with the only population intake estimate identified in the literature.
| Food Source | This compound Content (μg/g) [1] | Estimated Daily Intake (from a Japanese study) [1] |
|---|---|---|
| Strawberry | 160 | |
| Apple | 26.9 | |
| Persimmon | 10.6 | Average Intake: 0.4 mg per day [1] |
| Onion | 4.8 | |
| Grape | 3.9 | |
| Cucumber | 0.1 | |
| Tomato | 0.1 |
It is important to note that these concentrations are relatively low, and achieving the high doses used in pre-clinical senolytic studies through diet alone is not feasible [2]. This underpins the research into therapeutic supplementation.
For laboratory research, particularly in animal models, specific dosing protocols have been established to evaluate this compound's senotherapeutic effects. The methodology below has been used in multiple peer-reviewed studies [3] [2].
1. Primary Intermittent (Pulse) Dosing Protocol: This is a widely cited protocol for investigating this compound's senolytic activity.
2. Alternative Intermittent Dosing: Other studies have utilized a monthly or quarterly "pulse" approach, which is also commonly referenced in pre-clinical and clinical trial design [4].
This compound exerts its multi-targeted biological effects through a diverse array of molecular pathways. The diagram below synthesizes these key mechanisms as described in the literature [5] [6] [7].
Summary of this compound's multi-targeted mechanisms of action.
Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol belonging to the flavonoid family of polyphenolic compounds. It functions as a secondary metabolite in various plants and is increasingly recognized for its multifaceted neuroprotective properties in both preclinical models and early-stage clinical research [1] [2]. Its chemical structure consists of a diphenyl propane skeleton featuring two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C) containing an oxygen atom [1]. The molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol [3]. The specific arrangement of hydroxyl groups at the 3, 7, 3', and 4' positions is critical for its biological activity, particularly the free radical scavenging capacity conferred by the catechol group in ring B and the 3-OH group in ring C [2].
A significant challenge in its therapeutic application is its inherently low aqueous solubility (<1 mg/mL), which results in poor bioavailability [1] [2]. To overcome this limitation, several advanced formulation strategies are being explored, including cocrystallization with agents like caffeine or nicotinamide, nanoemulsions, liposomes, and encapsulation with probiotics like Lactobacillus acidophilus to improve solubility and gut absorption [1] [2]. A notable advancement is a novel hybrid-hydrogel formulation combining this compound with galactomannan fibers, which has demonstrated a 25-fold increase in bioavailability in human studies compared to standard this compound [4].
Blood-Brain Barrier (BBB) Penetration: Crucially for neuroprotective applications, in vitro studies using MDR1-MDCK cell models and in vivo pharmacokinetic studies in mice have confirmed that this compound, despite its hydrophobicity, can effectively cross the blood-brain barrier [1] [5]. Orally administered this compound is detectable in brain tissue within 40 minutes and can persist for several hours, indicating sufficient CNS exposure to elicit pharmacological effects [1].
This compound exerts its neuroprotective effects through a complex, multi-targeted interplay with various cellular signaling pathways, rather than relying on a single mechanism. The following diagram synthesizes these core interactions into a unified signaling network.
Figure 1: Integrated signaling pathways through which this compound confers neuroprotection. The diagram highlights four core mechanistic clusters: activation of the Nrf2-mediated antioxidant response, inhibition of NF-κB-driven inflammation, induction of autophagy via AMPK/mTOR, and promotion of cell survival through PI3K/Akt and anti-ferroptotic activity.
This compound potently activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a master regulator of cellular antioxidant responses [2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, and targeted for proteasomal degradation. This compound directly modifies KEAP1 cysteine residues, facilitating Nrf2 release and nuclear translocation [2]. In the nucleus, Nrf2 binds to AREs, promoting the transcription of over 250 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase (GPx) [6] [2]. This coordinated gene expression enhances the cell's ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common pathophysiological feature in neurodegenerative diseases.
This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor Kappa B) signaling pathway [7] [2]. In models of spinal cord injury (SCI), this compound treatment downregulated pro-inflammatory mediators including TNF-α, IL-1β, IL-6, COX-II, and iNOS [7]. Mechanistically, this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound blocks NF-κB nuclear translocation and its subsequent activation of pro-inflammatory gene transcription [7]. This suppression of neuroinflammation is critical for protecting neuronal cells from bystander injury and maintaining CNS homeostasis.
As illustrated in Figure 1, this compound enhances autophagy—a crucial cellular clearance process—by activating AMPK and inhibiting mTOR signaling [5]. This is particularly important in the context of senescent cells, which accumulate with age and contribute to neurodegeneration via their senescence-associated secretory phenotype (SASP). This compound has been identified as a potent senolytic—a class of compounds that selectively clear senescent cells [8]. In a direct comparison of ten flavonoids, this compound emerged as the most effective, eliminating up to 70% of senescent cells while sparing healthy ones [8] [4]. This senolytic activity has profound functional implications; late-life administration of this compound to aged mice reduced senescence markers across multiple tissues, suppressed age-related pathology, and extended both median and maximum lifespan by approximately 10% [8].
Recent research has revealed that this compound protects against ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation [3]. In a mouse model of traumatic brain injury (TBI), this compound administration inhibited characteristic ferroptosis protein changes, reduced ROS and lipid peroxidation products, and increased antioxidant levels, effects comparable to the iron chelator deferoxamine (DFO) [3]. Furthermore, this compound activates the PI3K/Akt survival pathway, a key signaling cascade that promotes cell survival and inhibits mitochondrial apoptosis [2]. Through this axis, this compound modulates the expression of Bcl-2 family proteins, suppressing pro-apoptotic Bax and enhancing anti-apoptotic Bcl-2, thereby preventing caspase-3 activation and apoptotic cell death [7] [2].
The following tables summarize key quantitative findings from preclinical studies investigating this compound's neuroprotective efficacy across various neurological disease models.
Table 1: Efficacy of this compound in Animal Models of Acute CNS Injury
| Disease Model | Species | Dose & Route | Key Quantitative Outcomes | Proposed Primary Mechanism | Source |
|---|---|---|---|---|---|
| Spinal Cord Injury (SCI) | Rat (SD) | 10, 20, 40 mg/kg, p.o., 28 days | ↓ NSS score; ↓ TNF-α, IL-1β, IL-6 mRNA; ↓ Bax, Caspase-3; ↑ BBB locomotor score. | NF-κB inhibition; Anti-apoptosis | [7] |
| Traumatic Brain Injury (TBI) | Mouse (C57BL/6J) | 25, 50 mg/kg, p.o., 24 days | ↓ Neurobehavioral Severity Scale; ↓ Brain water content; ↓ Lipid peroxidation; Improved MWM performance. | Ferroptosis inhibition; Nrf2 activation | [3] |
| Ischemic Stroke | Mouse & Human | Clinical Trial: Adjunct to tPA | Extended treatment window from 3 to 5 hrs; Improved clinical outcomes in delayed-treatment group. | Anti-inflammation; Anti-oxidation | [4] |
Table 2: Efficacy of this compound in Animal Models of Chronic Neurodegeneration
| Disease Model | Species | Dose & Route | Key Quantitative Outcomes | Proposed Primary Mechanism | Source |
|---|---|---|---|---|---|
| Alzheimer's Disease (AD) | Transgenic mice | Various | ↓ Amyloid-β & p-tau pathology; Improved cognitive function in Morris water maze. | ERK activation; Autophagy induction | [1] [9] |
| Parkinson's Disease (PD) | Rotenone-induced, Rats | SNEDDS Formulation, p.o. | Improved striatal dopamine; ↓ Oxidative stress; Improved motor coordination. | Antioxidant; Anti-apoptotic | [9] |
| Huntington's Disease (HD) | Transgenic mice | 25 mg/kg, i.p., daily | ↓ Mutant huntingtin aggregation; Improved motor performance on rotarod. | ERK activation | [9] |
| Aging & Senescence | Progeroid & Old mice | 100 mg/kg, p.o., intermittent | Reduced p16Ink4a in tissues; Extended median & max lifespan by ~10%. | Senolytic | [8] |
Key: p.o. = oral gavage; i.p. = intraperitoneal; NSS = Neurological Severity Score; BBB = Basso, Beattie, Bresnahan scale; MWM = Morris Water Maze; tPA = tissue plasminogen activator; SNEDDS = Self-Nanoemulsifying Drug Delivery System.
To facilitate replication and further investigation, this section outlines standardized methodologies for key experiments demonstrating this compound's efficacy.
This protocol is adapted from the study demonstrating this compound's efficacy via NF-κB inhibition [7].
This protocol is based on the study investigating this compound's inhibition of ferroptosis [3].
This protocol is derived from studies identifying this compound as a senotherapeutic and autophagy inducer [5] [8].
The transition of this compound from preclinical models to human application is underway, with several clinical trials exploring its potential.
This compound represents a compelling multi-target therapeutic candidate for a wide spectrum of neurological disorders, from acute insults like SCI and TBI to chronic, age-related neurodegenerative diseases such as AD and PD. Its efficacy stems from its ability to concurrently modulate multiple, often intertwined, pathological processes: oxidative stress, neuroinflammation, aberrant cell death (apoptosis/ferroptosis), and the accumulation of senescent cells [1] [2] [8].
The future clinical development of this compound hinges on several key factors. First, overcoming its poor bioavailability through advanced drug delivery systems (e.g., SNEDDS, nanoparticles, hybrid hydrogels) is paramount [1] [9] [4]. Second, given its pleiotropic nature, identifying optimal biomarkers of target engagement (e.g., specific SASP factors, oxidative stress markers) in clinical trials will be essential for demonstrating mechanistic proof-of-concept in humans. Finally, the intermittent dosing strategy enabled by its "hit-and-run" senolytic action offers a potentially favorable safety profile, which could accelerate its adoption if efficacy is confirmed in larger human studies [8] [4].
Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol with demonstrated potent antioxidant activity across multiple experimental models. This whitepaper details the molecular mechanisms through which this compound modulates oxidative stress pathways, including direct free radical scavenging, enhancement of endogenous antioxidant systems via Nrf2/ARE activation, and regulation of inflammatory and cell survival pathways such as NF-κB and PI3K/Akt. Experimental evidence from in vitro and in vivo studies confirms this compound's protective effects against oxidative damage in neurological disorders, cancer, hepatic steatosis, and age-related physiological decline. Current research gaps include limited clinical data and bioavailability challenges, presenting opportunities for pharmaceutical development of this compound-based formulations for conditions driven by oxidative stress.
This compound (3,7,3′,4′-tetrahydroxyflavone) is a polyphenolic flavonoid belonging to the flavonol subclass, characterized by a diphenyl propane structure consisting of two aromatic rings linked through an oxygenated heterocyclic ring. The compound features four hydroxyl group substitutions and one oxo group, with its bioactive properties largely dependent on the hydroxyl groups at positions 3, 7, 3′, and 4′. The presence of a double bond between C2 and C3, a carbonyl group at C4, and hydroxyl groups at C-7, C3′, and C3 are particularly important for its antioxidant activity [1]. The ortho-dihydroxyphenyl structure in ring B enables potent free radical scavenging, while the 4-keto and 7-OH groups contribute to anti-inflammatory effects [1]. This compound occurs naturally in various fruits and vegetables, with concentrations ranging from 2 to 160 μg/g. The highest levels are found in strawberries (160 μg/g), with substantially lower amounts in apples, persimmons, onions, grapes, and cucumbers [2]. The average daily intake from dietary sources is estimated at approximately 0.4 mg [1].
Oxidative stress represents a fundamental mechanism of cellular damage across numerous pathological states, occurring when reactive oxygen species (ROS) production exceeds the capacity of cellular antioxidant defense systems. ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), readily damage macromolecules through lipid peroxidation, protein carbonylation, and DNA oxidation [3]. In neurological contexts, the brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively limited antioxidant capacity [3]. Mitochondrial dysfunction amplifies ROS production, creating a vicious cycle of metabolic impairment and cellular damage that underpins neurodegenerative diseases, cancer progression, hepatic pathologies, and the aging process itself [3] [4] [1].
This compound exhibits multiple direct antioxidant mechanisms that contribute to its ability to mitigate oxidative stress:
Free radical scavenging: The phenolic structure of this compound donates hydrogen atoms or electrons to neutralize various free radicals, including hydroxyl radicals, superoxide anions, and peroxyl radicals, effectively terminating chain propagation in lipid peroxidation [5] [1]. The ortho-dihydroxy configuration in the B ring enhances radical stabilization through intramolecular hydrogen bonding.
Metal ion chelation: this compound binds transition metals such as copper and iron, preventing their participation in Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals [6]. This chelating activity reduces metal-induced oxidative damage particularly relevant in neurodegenerative diseases where metal homeostasis is disrupted.
Redox potential modulation: With a reduction potential of approximately 0.33V, this compound efficiently reduces biologically relevant oxidants while being regenerated by endogenous antioxidants like ascorbate, creating a redox cycling system that enhances its antioxidant capacity [1].
Beyond direct antioxidant effects, this compound significantly upregulates endogenous defense systems through multiple pathways:
Figure 1: this compound activation of the Nrf2/ARE pathway enhances endogenous antioxidant defenses. This compound inhibits Keap1-mediated degradation of Nrf2, allowing nuclear translocation and binding to antioxidant response elements (ARE), leading to transcription of cytoprotective genes.
The Nrf2/ARE pathway represents a primary mechanism through which this compound boosts cellular antioxidant capacity. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and promoting its nuclear translocation [7]. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE), initiating transcription of over 200 cytoprotective genes including those encoding glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and quinone oxidoreductases [7] [1]. Experimental evidence demonstrates that this compound treatment significantly increases GSH levels and the GSH/GSSG ratio in neuronal cells under oxidative challenge, enhancing the reducing capacity of the cellular environment [2].
This compound modulates multiple signaling cascades implicated in oxidative stress response, inflammation, and cell survival:
Figure 2: this compound modulation of key signaling pathways involved in oxidative stress response. This compound regulates multiple signaling cascades including NF-κB, PI3K/Akt/mTOR, MAPK, and SIRT1 pathways, resulting in reduced inflammation, enhanced cell survival, and improved mitochondrial function.
The anti-inflammatory effects of this compound are largely mediated through suppression of the NF-κB pathway. This compound inhibits IκB kinase activity, preventing IκB phosphorylation and degradation, thereby retaining NF-κB in the cytoplasm and reducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) [3] [5]. Additionally, this compound activates sirtuin pathways, particularly SIRT1, which deacetylates target proteins to regulate mitochondrial biogenesis, antioxidant defense, and apoptosis [7] [8]. The compound also demonstrates dual modulation of the PI3K/Akt/mTOR pathway, with context-dependent effects—promoting activation in neurodegenerative models but inhibiting it in cancer cells [3] [5]. This compound's influence on MAPK signaling (ERK, JNK, p38) further contributes to its ability to regulate cell proliferation, differentiation, and stress adaptation [2] [5].
In vitro investigations demonstrate this compound's potent antioxidant capacity across diverse cell models:
Table 1: Quantitative effects of this compound in experimental models of oxidative stress
| Experimental Model | This compound Concentration | Key Findings | Mechanisms |
|---|
| PA-treated hepatocytes [4] | 10-50 μM | ↓ Cellular ROS by 40-65% ↓ Mitochondrial ROS by 35-60% Improved mitochondrial membrane potential | ER stress inhibition Enhanced Nrf2 activation | | H₂O₂-treated neuronal cells [3] | 5-20 μM | ↑ Cell viability by 30-50% ↓ ROS production by 45-70% ↓ Lipid peroxidation | GSH level maintenance Reduced caspase-3 activation | | D-galactose-treated astrocytes [7] | 20 μM | ↓ Oxidative damage markers ↓ Pro-inflammatory cytokines Improved synaptic protein expression | SIRT1/Nrf2 pathway activation p-JNK/NF-κB inhibition | | Aβ-treated microglia [3] | 10-30 μM | ↓ NO production by 50-80% ↓ TNF-α and IL-1β release Reduced neurotoxicity | NF-κB pathway suppression iNOS downregulation |
This compound demonstrates concentration-dependent protection against oxidative insults, with significant effects observed in the low micromolar range (5-50 μM). In hepatocytes exposed to palmitate (PA), this compound co-treatment reduced cellular ROS production by 40-65% and mitochondrial ROS by 35-60%, while concurrently improving mitochondrial membrane potential and reducing cytochrome c release [4]. The ER stress pathway was identified as a critical mechanism, with this compound suppressing GRP78 and CHOP expression—key mediators of ER stress-induced apoptosis [4]. In neuronal models, this compound (5-20 μM) protected against H₂O₂-induced toxicity, increasing cell viability by 30-50% while reducing ROS production by 45-70% and lipid peroxidation [3]. These protective effects were associated with maintained glutathione homeostasis and reduced caspase-3 activation, indicating suppression of apoptotic pathways [3].
Animal studies provide compelling evidence for this compound's efficacy against oxidative stress-related pathologies:
Table 2: In vivo effects of this compound in disease models with oxidative stress components
| Disease Model | This compound Dose & Administration | Physiological Outcomes | Molecular Effects |
|---|
| D-galactose-induced aging [7] | 20 mg/kg/day i.p. for 30 days | Improved cognitive function Reduced neurodegeneration Enhanced spatial memory | ↑ SIRT1/Nrf2 signaling ↓ p-JNK/NF-κB pathway ↓ Inflammatory cytokines | | APPswe/PS1dE9 AD mice [2] | 0.05% in diet (≈25 mg/kg/day) for 9 months | Prevented cognitive decline Reduced anxiety-like behavior Improved learning in MWM | ↓ Aβ plaque burden Reduced oxidative damage Modulated neuroinflammation | | HFD-induced NAFLD [4] | 20 mg/kg/day oral for 12 weeks | Attenuated liver steatosis Improved lipid profiles Reduced hepatocyte ballooning | ↓ ER stress markers Enhanced mitochondrial function Reduced hepatic apoptosis | | Cerebral ischemia [8] | 20 mg/kg i.p. post-occlusion | Reduced infarct volume by ~40% Improved neurological scores Extended tPA treatment window | ↓ Oxidative stress markers Inhibited inflammatory response Modulated autophagy |
In D-galactose-induced aging models, this compound treatment (20 mg/kg/day, i.p.) significantly improved cognitive performance in Morris water maze and Y-maze tests, while reducing markers of oxidative damage and neuroinflammation in brain tissues [7]. These benefits were mediated through activation of the SIRT1/Nrf2 axis and concomitant inhibition of the p-JNK/NF-κB pathway [7]. In transgenic Alzheimer's models (APPswe/PS1dE9 mice), chronic dietary this compound administration (0.05% in food, ≈25 mg/kg/day) initiated at 3 months of age prevented the development of cognitive deficits observed at 9 and 12 months, with performance comparable to wild-type animals in spatial learning tasks [2]. Treated animals showed reduced Aβ plaque pathology and decreased markers of oxidative damage in brain regions vulnerable to Alzheimer's pathology [2].
In vitro assessment of this compound's antioxidant properties typically involves pre-treatment of cell cultures (primary neurons, hepatocytes, or cell lines) with this compound (1-50 μM) for 2-24 hours followed by exposure to oxidative insults (H₂O₂, tert-butyl hydroperoxide, PA, or Aβ oligomers). Key methodological approaches include:
ROS measurement: Cellular ROS levels are quantified using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) for general ROS or MitoSOX Red for mitochondrial superoxide, with fluorescence intensity measured by flow cytometry or microplate readers [7] [4].
Cell viability assays: Standard methods include MTT, MTS, or WST-8 assays to measure metabolic activity, complemented by LDH release assays to quantify cytotoxicity [3] [5].
Oxidative damage markers: Lipid peroxidation is assessed through malondialdehyde (MDA) measurement via thiobarbituric acid reactive substances (TBARS) assay, while protein oxidation is evaluated through protein carbonyl content and DNA damage via 8-hydroxy-2'-deoxyguanosine (8-OHdG) detection [7].
Antioxidant enzyme activities: Spectrophotometric assays measure the activity of key enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) in cell lysates or tissue homogenates [7].
Glutathione status: The ratio of reduced to oxidized glutathione (GSH/GSSG), a critical indicator of cellular redox state, is determined using enzymatic recycling assays or HPLC-based methods [2].
In vivo studies typically employ rodent models of disease or aging, with this compound administered via oral gavage, intraperitoneal injection, or dietary incorporation. Common protocols include:
D-galactose-induced aging: Mice or rats receive daily D-galactose injections (100-500 mg/kg, s.c. or i.p.) for 6-8 weeks to induce accelerated aging, with this compound co-administered during the final 2-4 weeks [7].
Neurodegenerative models: Transgenic models (e.g., APPswe/PS1dE9 for Alzheimer's) or toxin-induced models (MPTP for Parkinson's) are treated with this compound for extended periods (1-9 months) to assess chronic effects on pathology and behavior [2].
Behavioral assessments: Cognitive function is evaluated using Morris water maze for spatial learning and memory, Y-maze for spontaneous alternation, and elevated plus maze for anxiety-like behavior [2] [7].
Tissue analysis: Post-mortem brain, liver, or other tissues are collected for biochemical assays (lipid peroxidation, protein carbonylation, antioxidant enzymes), molecular analyses (Western blot, qPCR), and histological examination (H&E staining, immunohistochemistry) [7] [4].
Pharmacokinetic studies employ HPLC-UV or LC-MS/MS methods for this compound quantification in biological samples. Typical parameters for LC-MS/MS analysis include:
Bioavailability assessments indicate that conventional this compound formulations have limited absorption and rapid metabolism, with strategies to improve bioavailability including complexation with cyclodextrins, nanoencapsulation, and development of hybrid hydrogel systems that have demonstrated up to 25-fold increases in bioavailability in human studies [8] [1].
This compound demonstrates multimodal neuroprotection across various experimental models of neurodegenerative conditions. In Alzheimer's pathology, this compound reduces Aβ oligomerization and tau hyperphosphorylation while mitigating associated oxidative damage and synaptic dysfunction [3] [2]. The compound enhances synaptic plasticity through upregulation of PSD-95 and SNAP-25 expression, proteins critical for maintaining synaptic integrity [7]. In Parkinson's models, this compound protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial complex I activity and reducing α-synuclein aggregation [3]. The combined antioxidant, anti-inflammatory, and neurotrophic effects position this compound as a promising candidate for addressing the multifactorial pathology of neurodegenerative diseases.
The antioxidant properties of this compound play a complex role in cancer pathophysiology, both in prevention and adjuvant therapy. While this compound demonstrates direct pro-oxidant effects in certain cancer cells, leading to ROS-mediated apoptosis, it simultaneously protects normal cells from oxidative damage induced by chemotherapeutic agents [5]. In colorectal cancer models, this compound supplementation (100 mg/day) significantly reduced inflammatory markers including NF-κB, TNF-α, and matrix metalloproteinases in clinical studies [8]. The compound also inhibits cancer cell proliferation through cell cycle arrest at G1/S and G2/M transitions, suppresses angiogenesis by downregulating VEGF expression, and reduces metastatic potential through inhibition of MMP-2 and MMP-9 activity [5]. These multifaceted actions make this compound particularly interesting as both a chemopreventive agent and an adjunct to conventional cancer therapies.
In metabolic contexts, this compound ameliorates hepatic steatosis in NAFLD models by restoring mitochondrial function and reducing ER stress-mediated apoptosis [4]. The compound improves insulin sensitivity through activation of AMPK and inhibition of mTOR signaling pathways, effectively functioning as a caloric restriction mimetic [8]. Additionally, this compound's senolytic activity promotes clearance of senescent cells that accumulate with aging and contribute to tissue dysfunction through their senescence-associated secretory phenotype (SASP) [9] [8]. In animal models of physiological aging, this compound supplementation extended median lifespan by approximately 10% while reducing markers of systemic inflammation and tissue degeneration [8].
Despite promising preclinical evidence, several research limitations must be addressed to advance this compound toward clinical application:
Human clinical data remains limited, with most evidence derived from cellular and animal studies. Larger, well-designed human trials are needed to establish efficacy, optimal dosing, and long-term safety across different pathological conditions [8].
Bioavailability challenges persist despite formulation improvements. While novel delivery systems have enhanced this compound absorption, further work is needed to optimize tissue distribution, particularly regarding blood-brain barrier penetration for neurological applications [1].
Context-dependent effects on signaling pathways require deeper mechanistic understanding. The differential impact of this compound on pathways such as PI3K/Akt in normal versus diseased cells needs further elucidation to maximize therapeutic efficacy while minimizing potential off-target effects [5].
Synergistic combinations with other therapeutic agents represent a promising but underexplored area. Research on this compound's potential to enhance conventional treatments through additive or synergistic mechanisms could expand its clinical utility [6] [8].
Future research priorities should include randomized controlled trials for specific indications, development of tissue-targeted delivery systems, and comprehensive drug interaction studies to establish this compound's place in the therapeutic arsenal against oxidative stress-related pathologies.
Fisetin inhibits NF-κB activation through multiple strategic points, effectively reducing the expression of key pro-inflammatory genes.
| Mechanistic Action of this compound | Observed Outcome | Experimental Model | Citation |
|---|---|---|---|
| Suppresses IκBα and p65 phosphorylation | Prevents NF-κB activation and nuclear translocation | LPS-induced RAW264.7 macrophages | [1] |
| Inactivates GSK-3β via Ser9 phosphorylation | Stabilizes β-catenin, which inhibits NF-κB nuclear localization and activity | LPS-induced RAW264.7 macrophages and zebrafish larvae | [2] |
| Inhibits upstream kinase MEK | Blocks MAPK pathway (JNK, ERK, p38), contributing to reduced NF-κB activation | LPS-induced RAW264.7 macrophages | [1] |
| Targets the MyD88 adaptor protein | Inhibits downstream NF-κB signaling and pro-inflammatory cytokine release | OVA-induced asthmatic mouse model | [3] |
The relationship between these pathways and the points of this compound intervention can be visualized as follows:
Key anti-inflammatory mechanisms of this compound involve inhibiting NF-κB activation via multiple pathways and activating β-catenin.
The inhibition of these signaling pathways leads to a significant reduction in inflammatory mediators, as quantified in various studies.
| Inflammatory Marker | Effect of this compound | Experimental Context | Citation |
|---|---|---|---|
| Nitric Oxide (NO) | 52% inhibition at 20 μM | LPS-induced RAW264.7 cells | [1] |
| TNF-α & IL-6 | Significant reduction in secretion | LPS-induced RAW264.7 cells; OVA-induced mouse asthma model | [1] [3] |
| ROS Production | Reduced intracellular levels | LPS-induced RAW264.7 cells | [1] |
| Inflammatory Cell Recruitment | Reduced eosinophil, monocyte, and neutrophil counts in BALF | OVA-induced mouse asthma model | [3] |
To investigate the anti-inflammatory mechanisms of this compound, researchers employ standardized cellular and animal models. Key methodological details are outlined below.
This is a primary model for screening anti-inflammatory activity [1] [2].
This model tests efficacy in a specific inflammatory disease context [3].
The evidence strongly positions this compound as a multi-target anti-inflammatory agent. Its ability to simultaneously modulate the NF-κB, MAPK, and β-catenin pathways makes it a promising candidate for mitigating complex inflammatory conditions.
For translational research, the following considerations are key:
This compound functions as a senolytic by targeting Senescent Cell Anti-apoptotic Pathways (SCAPs) [1]. Senescent cells are characterized by upregulated pro-survival networks that make them resistant to programmed cell death. This compound inhibits these pathways, thereby promoting the apoptosis of senescent cells while sparing normal, healthy cells [2] [3].
The diagram below illustrates the key signaling pathways through which this compound eliminates senescent cells.
This compound targets pro-survival pathways (SCAPs) in senescent cells to induce apoptosis.
The specific mechanisms include:
Substantial evidence from preclinical studies supports the senotherapeutic potential of this compound.
| Study Model | Treatment Regimen | Key Outcomes | Reference |
|---|---|---|---|
| Progeroid & aged wild-type mice | 100 mg/kg/day; acute or intermittent | Reduced senescence markers in multiple tissues; extended median and maximum lifespan; restored tissue homeostasis. | [2] [4] |
| Human adipose tissue explants | In vitro treatment | Reduced senescence in a subset of cells, demonstrating cell-type specificity and translation to human tissue. | [2] [4] |
| Panel of 10 flavonoids (screening) | In vitro comparison | This compound was the most potent senolytic, more effective than quercetin in eliminating senescent cells. | [2] [5] |
| Aged wild-type mice (late-life intervention) | Administration started in old age | Sufficient to yield a potent health benefit, improving age-related pathology and extending lifespan. | [4] |
| Mouse model of vascular aging | 100 mg/kg/day intermittently | Reversed age-related endothelial dysfunction; reduced SASP factor CXCL12. | [6] |
The senolytic activity of this compound is typically validated through a series of established in vitro and in vivo assays.
The workflow below outlines the typical process for evaluating a candidate senolytic like this compound.
A typical workflow for evaluating the senolytic activity of this compound from in vitro screening to in vivo validation.
Despite promising results, several challenges exist in translating this compound into a clinical senotherapeutic.
The table below summarizes key quantitative findings from preclinical studies on fisetin's pharmacokinetics and distribution.
| Parameter | Findings / Value | Experimental Details |
|---|---|---|
| Bioavailability | Low (~44.1% in a formulation study); rapidly and extensively metabolized [1]. | Information derived from pharmacokinetic studies [1]. |
| Primary Metabolites | This compound sulfates/glucuronides; no traces of parent 5-OH or 7-OH flavone forms detected [2]. | Serum analysis in rats after oral administration using HPLC [2]. |
| Serum PK (IV) | Parent this compound declined rapidly; sulfate/glucuronide metabolites appeared instantaneously [2]. | Rats administered 10 mg/kg this compound intravenously [2]. |
| Serum PK (Oral) | Parent form transiently present only during absorption phase; metabolites predominated [2]. | Rats administered 50 mg/kg this compound orally [2]. |
| Tissue Distribution | Highest concentrations found in kidneys, followed by intestines and liver [3]. | Tissue distribution analysis in mice [3]. |
| Brain Penetration | Yes; rapidly distributes to brain blood vessels and parenchyma after systemic administration [4]. | Label-free TPEF microscopy in living mice following IP injection and oral administration [4]. |
| Cellular Localization | Localizes to the cytoplasm and nucleoli in mouse hippocampal nerve cells [4]. | In vitro TPEF microscopy of HT22 cells treated with 10 µM this compound [4]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies from the cited studies.
This protocol from a rat study details how to analyze this compound and its metabolites in serum [2].
This protocol describes the use of two-photon microscopy to visually confirm this compound's presence in the brain and its subcellular localization without labels [4].
The diagram below illustrates the key pathways and processes involved in this compound's pharmacokinetics and tissue distribution, as revealed by the experimental data.
The data reveals a clear profile: this compound is rapidly absorbed and metabolized, leading to wide tissue distribution but low systemic exposure to the active parent compound.
| Disease/Condition Model | Key Molecular Targets & Signaling Pathways | Primary Mechanisms & Effects | Experimental Model |
|---|---|---|---|
| Periodontitis [1] [2] | Fibroblast populations; Oxidative stress response | Reduces alveolar bone destruction; alleviates cytotoxicity from oxidative stress in human periodontal ligament fibroblasts (PDLFs) | Rat model; In vitro human PDLFs |
| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [3] | GSK-3β/Nrf2/HO-1 pathway; PEPCK, G6PC; Glut4, GPx3, IL-1β, Cxcl10 | Enhances antioxidant capacity; reduces gluconeogenesis; improves blood glucose, lipid disorder, and liver steatosis | Mouse model (HFD-induced); In vitro (HepG2 cells) |
| Spinal Cord Injury (SCI) [4] | NF-κB/IκBα pathway; TNF-α, ILs, iNOS, COX-II, Bax, caspase-3 | Inhibits neuroinflammation and apoptotic mediators; attenuates pain and improves nerve conduction velocity | Rat model (clip compression-induced SCI) |
| Follicular Atresia (Ovarian Aging) [5] | Nrf2/HO-1 & Wnt/β-catenin pathways; p53, p21; cyclin D1 | Alleviates oxidative stress & mitochondrial dysfunction; promotes cell cycle progression; reduces cellular senescence | Chicken model; D-gal-induced senescent granulosa cells |
| Osteogenesis [6] | RUNX2, SP7 (Osterix); COL1A2, SPARC, SPP1 | Promotes osteoblast maturation and bone mineralization; stimulates osteogenic gene expression | In vitro (human mesenchymal stem cells); Zebrafish model |
| Cancer [7] [8] | PI3K/Akt/mTOR, MAPK, NF-κB, Wnt/β-catenin; p53; caspases; cell cycle regulators (CDKs) | Suppresses proliferation; induces apoptosis (intrinsic & extrinsic pathways); inhibits angiogenesis & metastasis | Various in vitro cancer cell lines; in vivo xenograft models |
The therapeutic potential of fisetin has been evaluated using a range of established experimental models. The following workflows summarize the key methodologies from recent studies.
This compound's effects are mediated through the modulation of several core cellular pathways. The following diagram integrates these mechanisms, highlighting its action against oxidative stress and inflammation.
Integrated view of this compound's core molecular mechanisms [3] [4] [5].
The accumulated data strongly supports this compound's potential as a multi-target therapeutic agent. However, for successful clinical translation, two key areas require focus:
Overcoming Bioavailability Challenges: this compound's therapeutic application is limited by its poor aqueous solubility and low oral bioavailability [7] [9]. Advanced formulation strategies, particularly nanotechnology-based approaches (e.g., nanoemulsions, liposomes, PLGA nanoparticles), are being actively investigated to enhance its stability, solubility, and cellular uptake [6] [9]. One study demonstrated that nanotized this compound exhibited significantly higher (2.4-fold) anticancer potency compared to standard this compound [9].
Dosage and Senolytic Activity: this compound has gained significant interest for its senolytic properties (clearing senescent cells). Animal studies often use high doses, such as 100 mg/kg/day in mice [10]. Translating this to human equivalents is complex and underscores the necessity of well-controlled clinical trials to establish safe and effective dosing regimens in humans [10].
Fisetin promotes autophagy by targeting crucial regulators of the autophagy-lysosome pathway. The following diagram illustrates the integrated signaling network through which this compound activates autophagy.
Integrated signaling network of this compound-induced autophagy.
The primary mechanisms include:
This compound's effect on autophagy has been demonstrated across various disease models. The table below summarizes key experimental findings, highlighting the consistent activation of autophagic flux.
| Disease/Context | Key Autophagy Markers Affected | Observed Outcome | Citation |
|---|---|---|---|
| ALS (SOD1-associated) | ↑ LC3-II, ↓ p62 | Reduced mutant SOD1 aggregates; effects blocked by autophagy inhibitor Bafilomycin A1. | [3] |
| Alzheimer's Disease (Tauopathy) | ↑ LC3-II, ↓ p62, ↑ Lysosomal genes | Decreased phosphorylated & sarkosyl-insoluble tau; required for tau clearance. | [1] |
| NAFLD/Metabolic Disease | ↑ LC3-II/LC3-I ratio, ↓ p62, ↑ Beclin-1, ATG5 | Reduced hepatic lipid accumulation; improved insulin sensitivity. | [5] [6] |
| Psoriasis-like Inflammation | ↑ LC3A/B, ↑ ATG5 | Reduced skin inflammation and promoted keratinocyte differentiation. | [2] |
| Hepatotoxicity (Zinc Overload) | ↑ Autophagic flux, ↑ Nrf2 activation | Protected against oxidative liver damage; effect blocked by Chloroquine. | [4] |
| Cancer (Prostate Cancer PC3 cells) | ↑ Autophagic markers, ↓ p-mTOR | Induced autophagic cell death, not just cytoprotective autophagy. | [7] |
| Macrophage Inflammation | ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR | Inhibited inflammation and induced autophagy. | [8] [9] |
The standard workflow for investigating this compound's role in autophagy involves in vitro models, animal studies, and specific assays to monitor autophagic flux and related pathways.
General experimental workflow for studying this compound and autophagy.
Current evidence solidly confirms this compound as a potent multi-target inducer of autophagy, primarily through mTOR inhibition and activation of TFEB and Nrf2 pathways. This mechanism holds therapeutic potential for diverse conditions including neurodegenerative diseases, metabolic disorders, and cancer.
For drug development, focus on its context-dependent effects is crucial—this compound induces cytoprotective autophagy in metabolic and neuronal contexts but autophagic cell death in certain cancers. Further research is needed to fully elucidate the determinants of these differential outcomes and its therapeutic window.
| Mechanism of Action | Experimental Model | Key Quantitative Findings |
|---|---|---|
| Nrf2 Protein Stabilization [1] [2] | HepG2 cells (human liver cancer cell line) | Prolonged half-life of Nrf2 protein from <15 min to ~45 min; Reduced ubiquitination of Nrf2. |
| Inhibition of Keap1 [1] | HepG2 cells | Downregulated Keap1 protein level. |
| Nrf2 Nuclear Translocation [1] [3] | HepG2 / ARPE-19 cells (human retinal pigment epithelial cell line) | Clear observation of Nrf2 accumulation in the nucleus via immunofluorescence and western blotting. |
| ARE Transactivation [1] | HepG2 cells with pARE-luc reporter plasmid | Significant increase in luciferase activity, indicating enhanced ARE-regulated gene expression. |
| Upregulation of Antioxidant Genes [1] [4] | HepG2 cells / HFD-fed mice | Increased mRNA of HO-1, GCLC, GCLM, NQO1, GPx3; Increased HO-1 protein. |
This mechanism is visually summarized in the following diagram, which illustrates the key steps from fisetin's cellular entry to the activation of antioxidant genes:
To study this pathway, researchers use well-established molecular biology techniques. Here are the core methodologies from key studies.
This compound's activation of the Nrf2 pathway is not an isolated effect but is central to its observed benefits in various disease models, particularly those involving oxidative stress and inflammation.
The evidence suggests several key considerations for developing this compound or its derivatives as therapeutics:
This document summarizes experimentally validated treatment protocols for fisetin in preclinical models of neurodegenerative diseases, providing researchers with essential methodological details for experimental design and replication.
Table 1: this compound administration protocols in animal models of neurodegenerative diseases
| Disease Model | Administration Route | Dosage Regimen | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Alzheimer's (SAMP8 mice) | Oral (diet) | 500 mg/kg food (~45 mg/kg bw/day) | Long-term, age-dependent | Prevented cognitive decline, reduced oxidative stress & inflammation | [1] |
| Alzheimer's (2×FAD mice) | Oral (diet) | 500 mg/kg food (~45 mg/kg bw/day) | Long-term, age-dependent | Prevented learning/memory deficits, reduced synaptic protein loss | [1] [2] |
| Alzheimer's (icv Aβ injection) | Intraperitoneal | 20 mg/kg bw/day | Acute/short-term | Prevented cognitive loss, reduced oxidative stress markers | [1] |
| General senolytic protocols | Oral (gavage) | 100 mg/kg bw, 2x/week | 8 weeks intermittent | Reduced senescence markers in CNS & peripheral tissues | [2] |
| Progeroid models | Oral (diet) | 500 ppm in diet | Intermittent (6-8 & 12-14 weeks of age) | Reduced p16INK4a, decreased senescence & inflammation markers | [3] [2] |
| Aged wild-type mice | Oral (diet) | 500 ppm in diet | Starting at 85 weeks until natural death | Extended median and maximum lifespan | [2] |
For Alzheimer's disease research, three model types have been utilized with this compound:
The SAMP8 model may be particularly relevant for sporadic AD, which represents ~99% of cases, as it incorporates aging into disease development. [1]
Oral Administration via Diet:
Intraperitoneal Injection:
Intermittent Senolytic Dosing:
This compound exerts neuroprotective effects through multiple complementary mechanisms, which can be visualized in the following pathway diagram:
This compound's effectiveness stems from actions on multiple pathways associated with neurological disorders, including:
At the molecular level, this compound:
This compound has moderate bioavailability, with tissue distribution studies showing highest concentrations in kidneys, followed by intestines and liver. [5] Researchers should consider:
The protocols outlined demonstrate this compound's consistent beneficial effects across multiple neurodegenerative disease models through its unique multi-target mechanism. The combination of direct neuroprotective effects and senolytic activity positions this compound as a promising candidate for translational research.
Future research directions should focus on:
This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol belonging to the flavonoid class of polyphenols, initially identified as a coloring pigment in various plants and fruits. This bioactive compound has gained significant attention in biomedical research due to its pleiotropic biological activities, including antioxidant, anti-inflammatory, senolytic, and potential anti-carcinogenic properties. The chemical structure of this compound features a core of three benzene rings (phenyl groups) with multiple hydroxyl (OH) groups attached, which confer its potent antioxidant capacity by neutralizing harmful free radicals and modulating immune responses [1]. From a technical perspective, researchers should note that this compound is characterized by low aqueous solubility and poor bioavailability, which presents challenges for in vitro and in vivo applications [1]. These physicochemical properties necessitate specific formulation approaches to ensure adequate delivery and bioactivity in experimental systems.
The mechanistic diversity of this compound has made it a valuable tool for investigating numerous cellular pathways and disease models. Current research indicates that this compound acts primarily through modulation of key signaling pathways, including SIRT1/AMPK for energy metabolism, Nrf2/HO-1 for antioxidant defense, Pi3k/Akt/mTOR for cell growth and survival regulation, and NF-κB for inflammatory response control [2]. In laboratory settings, this compound has demonstrated efficacy across a broad spectrum of experimental models, from cellular senescence and metabolic disorders to cancer and age-related pathologies. The following table summarizes key characteristics of this compound relevant to cell culture applications:
Table 1: Fundamental Properties of this compound for Laboratory Applications
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Flavonol | Determines interaction with biological targets |
| Molecular Formula | C₁₅H₁₀O₆ | Impacts solubility and formulation approaches |
| Log P | ~3.1 [1] | Indicates hydrophobicity; affects membrane permeability |
| Solubility | Low in aqueous solutions [1] | Requires dissolution in DMSO or other solvents |
| Storage Conditions | -20°C, protected from light [3] | Prevents degradation and maintains stability |
| Common Solvents | DMSO, ethanol | Stock solutions typically prepared at high concentrations |
Determining appropriate this compound concentrations is critical for designing valid experimental protocols across different cell models and research objectives. Based on current literature, effective this compound concentrations vary considerably depending on cell type, treatment duration, and desired biological effect. For senescence models, research indicates that this compound exhibits potent senolytic activity at concentrations ranging from 5 to 40 μM in D-galactose-induced senescent granulosa cells, with optimal effects observed at 10-20 μM for reducing SA-β-galactosidase activity and restoring proliferation capacity [3]. Similarly, in vascular smooth muscle cell calcification models, this compound effectively suppressed pro-calcific signaling at 1 μM and reduced calcification at this concentration when administered concurrently with calcification medium [4].
For metabolic disease research involving hepatic models, this compound has demonstrated efficacy in reducing lipid accumulation in HepG2 cells exposed to sodium oleate, with studies reporting effective concentrations between 5-80 μM in MTT assays [5]. In cancer research, investigations using A549 lung carcinoma cells and WI-38 lung fibroblasts have employed this compound concentrations from 5-40 μM to evaluate senotherapeutic effects, though responses appear cell-type dependent [6]. The following table consolidates recommended concentration ranges based on current experimental evidence:
Table 2: this compound Concentration Guidelines for Cell Culture Applications
| Cell Type/Model | Concentration Range | Primary Effects | Key References |
|---|---|---|---|
| Senescent Cells (General) | 5-40 μM | Senolytic activity, reduced SA-β-gal, SASP suppression | [3] [6] |
| Vascular Smooth Muscle Cells | 1-20 μM | Anti-calcific effects, p38 MAPK inhibition | [4] |
| HepG2 (Steatosis Model) | 5-80 μM | Reduced lipid accumulation, enhanced antioxidant defense | [5] |
| Cancer Cell Lines | 5-40 μM | Variable senolytic/senomorphic effects, SASP modulation | [6] |
| Granulosa Cells | 5-40 μM | Senescence protection, Nrf2/HO-1 activation | [3] |
| Endothelial Cells | 10-30 μM | Apoptosis induction in senescent cells, Pi3k-Akt regulation | [7] |
Critical Considerations for Concentration Selection: When establishing this compound concentrations for experimental applications, researchers should consider several key factors. First, preliminary viability assays (MTT, CCK-8, etc.) are essential to determine cell-type-specific toxicity thresholds, as this compound's effects can vary significantly between primary cells and immortalized lines. Second, treatment duration influences effective concentration, with longer exposures typically requiring lower concentrations to achieve desired effects. Third, the specific biological outcome being measured may have different concentration optima; for instance, senolytic effects often require higher concentrations than anti-inflammatory effects. Finally, solvent concentration should be carefully controlled, with DMSO not exceeding 0.1% in final treatment media to avoid solvent-induced artifacts [3].
Objective: This protocol establishes a standardized method for inducing cellular senescence and evaluating this compound's senolytic activity in vitro, adaptable to various cell types including granulosa cells, fibroblasts, and vascular smooth muscle cells.
Materials:
Procedure:
The experimental workflow for senescence induction and analysis can be visualized as follows:
Figure 1: Experimental Workflow for Senescence Induction and this compound Treatment
Objective: This protocol details the induction of lipid accumulation in HepG2 cells to model hepatic steatosis and the evaluation of this compound's therapeutic potential.
Materials:
Procedure:
Objective: This protocol evaluates this compound's anti-calcific effects in vascular smooth muscle cells under pro-calcific conditions.
Materials:
Procedure:
This compound's activation of the Nrf2/HO-1 signaling pathway represents a fundamental mechanism underlying its antioxidant and cytoprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts this interaction by activating GSK-3β, which facilitates nuclear translocation of Nrf2 and subsequent transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase 3 (GPx3) [5]. This mechanism has been demonstrated in hepatic models where this compound administration counteracted oxidative stress associated with metabolic dysfunction-associated fatty liver disease (MAFLD). The enhanced expression of antioxidant enzymes resulting from Nrf2 activation contributes to reduced hepatic steatosis, improved lipid parameters, and normalized glucose metabolism [5]. The Nrf2 pathway activation can be visualized as follows:
Figure 2: Nrf2-Mediated Antioxidant Pathway Activated by this compound
This compound demonstrates selective senolytic activity by targeting anti-apoptotic pathways preferentially in senescent cells. The mechanism involves inhibition of the Pi3k-Akt signaling axis and subsequent modulation of Bcl-2 family proteins. In senescent endothelial cells, this compound suppresses phosphorylation of Pi3k and Akt, leading to reduced expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption of the pro-survival pathway promotes mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately triggering selective apoptosis of senescent cells [7]. This mechanism has been validated in models of diabetic aortic aging, where this compound treatment reduced vascular senescent cell burden and improved vasomotor function. The specificity for senescent cells appears to stem from their heightened dependence on anti-apoptotic pathways, particularly the Bcl-2/Bcl-xL network, for maintaining viability despite elevated stress signals [7]. The senolytic action mechanism can be visualized as follows:
Figure 3: Senolytic Action of this compound Through Pi3k-Akt-Bcl-2 Pathway
The limited aqueous solubility and rapid metabolism of this compound present significant challenges for its effective application in both research and potential clinical settings. To address these limitations, several advanced formulation strategies have been developed:
Liposomal Encapsulation: Liposome-encapsulated this compound has demonstrated enhanced cellular uptake and therapeutic efficacy compared to free this compound. Studies using liposomal formulations showed significant reduction in SASP factors (IL-6, IL-8) at lower concentrations than required for free this compound, indicating improved delivery efficiency [6]. The liposomal structure, composed of phospholipid bilayers, effectively encapsulates hydrophobic this compound molecules and facilitates their intracellular delivery through membrane fusion or endocytic pathways.
Co-amorphous Systems: Research has explored co-amorphous this compound formulations with other flavonoids like naringenin to enhance solubility and metabolic effects. These systems demonstrated improved bioavailability and significant effects on metabolic parameters including fat mass reduction, glucose tolerance improvement, and gut microbiota modulation in preclinical models [2].
Nanoparticle Delivery: Various nanoparticle systems, including polymeric nanoparticles and solid lipid nanoparticles, are under investigation for this compound delivery. These systems aim to improve stability, control release kinetics, and enhance target tissue accumulation [1]. For psoriasis research, this compound-loaded nanocarriers have shown promise in improving skin penetration and localized effects [1].
Practical Implementation Note: For routine cell culture applications, researchers can prepare this compound in liposomal formulations using thin-film hydration methods followed by extrusion to create uniformly sized vesicles. However, for most in vitro applications, DMSO solubilization remains the most practical approach, with attention to maintaining consistent solvent concentrations across treatment groups.
The accumulating evidence from current studies positions this compound as a versatile research tool with multifaceted applications across various disease models and mechanistic investigations. The compound's ability to simultaneously modulate multiple signaling pathways—including Nrf2-mediated antioxidant defense, Pi3k/Akt-regulated apoptosis, and NF-κB-driven inflammation—makes it particularly valuable for studying complex biological processes. The concentration guidelines and experimental protocols outlined in this document provide researchers with a foundation for incorporating this compound into their experimental designs, with appropriate consideration of cell-type-specific responses and formulation requirements.
Future research directions should focus on several key areas: First, standardization of this compound formulations across laboratories would enhance reproducibility and comparability of results. Second, more comprehensive investigations of this compound's effects on primary cell cultures and complex co-culture systems would better predict physiological relevance. Third, the development of more sophisticated delivery systems, including targeted nanocarriers, may unlock additional research applications by improving specificity and efficacy. Finally, systematic exploration of combination therapies with other senolytics, antioxidants, or conventional therapeutics may reveal synergistic effects with translational potential.
As research continues to elucidate the full spectrum of this compound's biological activities and optimal application parameters, this natural flavonoid promises to remain a valuable tool for probing cellular mechanisms and developing novel therapeutic approaches for age-related diseases, metabolic disorders, and cancer.
This compound (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid with demonstrated therapeutic potential across multiple disease models, including cancer, neurodegenerative disorders, metabolic conditions, and osteoporosis. Despite its promising pharmacological activities, this compound faces significant pharmaceutical development challenges due to its inherently poor aqueous solubility (approximately 10.45 µg/mL) and low oral bioavailability (approximately 44.1%). These limitations severely restrict its clinical translation and therapeutic efficacy. The physicochemical properties of this compound, including high lipophilicity (logP ≈ 3.2) and crystalline nature (melting point ≈ 330°C), contribute to these formulation challenges. This document provides detailed experimental protocols and application notes to overcome these limitations through various formulation strategies, supported by quantitative data and methodological details to facilitate research and development activities.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₆ | [1] |
| Molecular Weight | 286.239 g/mol | [1] |
| Aqueous Solubility | 10.45 µg/mL | [2] |
| Log P (lipophilicity) | 3.2 | [2] |
| Melting Point | ~330°C | [1] |
| Bioavailability | ~44.1% | [2] |
Multiple formulation approaches have been investigated to address the solubility limitations of this compound. The following strategies have demonstrated significant improvements in solubility, bioavailability, and therapeutic potential:
Enzymatic Glycosylation: Using cyclodextrin glycosyltransferase (CGTase) from Paenibacillus sp. RB01, this compound glycoside derivatives were synthesized via transglycosylation reactions. This approach achieved at least 800-fold improvement in water solubility compared to native this compound while maintaining antioxidant activity. The resulting glycosides included this compound mono-, di-, and triglucosides and their isomers, connected through α-1,4-glycosidic linkages [3].
Cycloamylose Encapsulation: Enzymatic encapsulation using cycloamylose produced by cyclodextrin glucanotransferase significantly improved this compound's water solubility. This approach utilizes the cyclization activity of CGTase on starch substrates to create cyclic structures that form inclusion complexes with this compound molecules [4].
Polymeric Nanoparticles: PLGA (poly(lactic-co-glycolic acid)) nanoparticles have demonstrated enhanced this compound stability and bioactivity. These formulations showed improved osteogenic effects in studies, promoting RUNX2 and SP7 gene expression critical for bone formation [5].
Lipid-Based Systems: Various lipid nanocarriers, including liposomes, solid lipid nanoparticles, and nanoemulsions, have been developed to improve this compound delivery. These systems enhance gastrointestinal absorption and provide sustained release profiles [6] [2].
Co-amorphous Dispersions: Using supercritical carbon dioxide (scCO₂) technology, researchers created amorphous this compound dispersions with copovidone carrier. This method significantly enhanced dissolution rates and bioavailability while demonstrating neuroprotective potential through acetylcholinesterase inhibition and antioxidant activities [7].
Table 2: Quantitative Comparison of this compound Solubility Enhancement Strategies
| Formulation Approach | Solubility Improvement | Key Advantages | Therapeutic Evidence |
|---|---|---|---|
| Enzymatic Glycosylation | ≥800-fold increase | Maintains antioxidant activity, improved water solubility | Enhanced antioxidant capacity preservation [3] |
| PLGA Nanoparticles | Not quantified | Increased stability, sustained release | Promoted osteogenic differentiation in vitro and in zebrafish [5] |
| Liposomal Encapsulation | Not quantified | Enhanced cellular uptake, protection from degradation | Improved skin penetration for psoriasis treatment [6] |
| Co-amorphous Dispersions (scCO₂) | Significant dissolution improvement | Green preparation method, enhanced neuroprotection | Demonstrated acetylcholinesterase inhibition and antioxidant effects [7] |
| Cycloamylose Encapsulation | Significant water solubility improvement | Enzymatic approach, biocompatible | Improved solubility parameters [4] |
Objective: To synthesize this compound glycoside derivatives using cyclodextrin glycosyltransferase (CGTase) to enhance water solubility.
Materials and Equipment:
Procedure:
Enzyme Production and Purification:
Transglycosylation Reaction:
Product Purification and Characterization:
Notes: The organic co-solvent concentration should be optimized to balance this compound solubility and enzyme activity. Reaction monitoring through TLC or HPLC is recommended to determine optimal reaction time.
Objective: To formulate this compound-loaded PLGA nanoparticles for improved stability and therapeutic efficacy.
Materials and Equipment:
Procedure:
Organic Phase Preparation: Dissolve 10 mg this compound and 100 mg PLGA in 5 mL dichloromethane with continuous stirring until complete dissolution.
Aqueous Phase Preparation: Prepare 2% (w/v) PVA solution in distilled water.
Emulsion Formation:
Nanoparticle Collection:
Characterization:
Notes: The drug-polymer ratio, surfactant concentration, and sonication parameters can be optimized to achieve desired particle size and drug loading. Sterile filtration may be applied before lyophilization for parenteral formulations.
Objective: To prepare amorphous this compound dispersion with copovidone using supercritical carbon dioxide for enhanced dissolution and neuroprotection.
Materials and Equipment:
Procedure:
Physical Mixture Preparation:
Supercritical Processing:
Post-Processing:
Characterization:
Notes: The this compound concentration in the dispersion should be optimized based on intended application. Process parameters may require adjustment depending on specific supercritical fluid equipment.
Saturation Shake-Flask Method:
Chromatographic Conditions (adapt from literature):
Validation: Establish linearity, precision, accuracy, and recovery according to ICH guidelines [3] [7].
Figure 1: Strategic overview of this compound formulation approaches to address solubility limitations, highlighting three main technology platforms with their respective outcomes.
Figure 2: Detailed experimental workflow for enzymatic glycosylation of this compound using CGTase, including enzyme production, purification, reaction, and product characterization steps.
The formulation strategies presented herein provide scientifically validated approaches to overcome the significant solubility limitations of this compound. The quantitative data demonstrates that particularly enzymatic glycosylation and nanoformulation approaches offer substantial improvements in this compound's aqueous solubility and bioavailability. The detailed experimental protocols enable researchers to implement these methods in laboratory settings, accelerating this compound formulation development. As research progresses, combination approaches that integrate multiple strategies may offer additional benefits. Furthermore, standardized characterization methodologies across studies will facilitate more direct comparison of formulation efficacy. The continuing development of this compound formulations holds significant promise for realizing the clinical potential of this multifaceted therapeutic compound across various disease applications.
This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, with the highest concentrations in strawberries (160 µg/g) and considerably lower amounts in apples, onions, and other produce [1]. This polyphenolic compound has attracted significant scientific interest due to its diverse pharmacological properties, including senolytic, antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer effects [2] [3] [4]. The compound's chemical structure consists of two aromatic rings (A and B) connected via a heterocyclic pyrone ring (C-ring), with critical hydroxyl groups at positions 3, 7, 3', and 4' that contribute significantly to its biological activity [3].
Despite its promising therapeutic potential, this compound faces significant pharmacokinetic challenges that limit its clinical translation. The compound exhibits poor aqueous solubility (approximately 10.45 µg/mL) and high lipophilicity (logP 3.2), resulting in low oral bioavailability of approximately 44.1% [1]. After administration, this compound undergoes rapid phase II metabolism into sulfate and glucuronide conjugates, and it also converts to an active metabolite called geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) [5]. These characteristics necessitate the development of specialized formulation strategies and precise administration protocols to achieve therapeutic efficacy in experimental models and potential clinical applications [5] [1].
The low bioavailability of unformulated this compound has prompted the development of various formulation strategies to improve its solubility, stability, and absorption. Recent advances have yielded several promising approaches with significantly enhanced pharmacokinetic profiles, as summarized in the table below:
Table 1: Formulation Strategies for Improving this compound Bioavailability
| Formulation Type | Key Components | Bioavailability Enhancement | Key Findings |
|---|---|---|---|
| Hybrid-FENUMAT | Fenugreek galactomannan fiber hydrogel scaffold | 26.9-fold increase in AUC0-12h compared to unformulated this compound [5] | Cmax of 238.2 ng/mL vs. 9.97 ng/mL for unformulated this compound; Reduced conversion to geraldol [5] |
| Polymetric Nanoparticles | PLGA-PEG-COOH, PCL, PLA | Variable release profiles based on polymer hydrophobicity [1] | Protection from gastric pH; Sustained release in intestinal conditions; 70% release after 7h (PLGA-PEG) vs. 24h (PCL) [1] |
| Lipid-Based Systems | Sunflower lecithin, triglycerides | Improved absorption with dietary fats [6] | Significant enhancement when administered with high-fat meals [6] |
For in vivo studies, the selection of an appropriate formulation depends on the specific research objectives and experimental constraints. The Hybrid-FENUMAT formulation (commercially referred to as FF-20) represents the most significant advancement in bioavailability enhancement, making it particularly suitable for studies where maximal systemic exposure is desired with lower dosing [5]. For research focusing on targeted delivery or sustained release, polymeric nanoparticle systems based on PLGA-PEG or similar copolymers offer advantages in controlling release kinetics and protecting the compound from premature metabolism [1]. In cases where formulated products are unavailable, administration of unformulated this compound with dietary fats (such as medium-chain triglyceride oil or high-fat meals) can provide a practical, though less potent, improvement in absorption [6].
Oral administration represents the most common and clinically relevant route for this compound delivery in experimental models. The protocol varies significantly based on the formulation and research objectives:
Unformulated this compound: Prepare a suspension using vehicles such as 0.5% carboxymethyl cellulose (CMC) or 5% dimethyl sulfoxide (DMSO) in phosphate-buffered saline (PBS). Administer via oral gavage at doses typically ranging from 10-100 mg/kg body weight for general pharmacological effects [7] [8]. For senolytic applications, higher doses up to 500 mg/kg may be required, typically administered intermittently (e.g., 2 consecutive days per month) rather than chronically [4].
Bioavailability-Enhanced Formulations: When using enhanced bioavailability formulations like Hybrid-FENUMAT (FF-20), significantly lower doses can be effective. In human pharmacokinetic studies, a single dose of 1000 mg FF-20 (delivering 192 mg this compound) demonstrated dramatically improved plasma concentrations compared to unformulated this compound [5]. Always administer with a source of dietary fats (such as medium-chain triglyceride oil or high-fat meals) to enhance absorption regardless of formulation [6].
Dosing Regimen Considerations: For senolytic applications, intermittent dosing (e.g., 2 consecutive days monthly) is commonly employed based on the "hit-and-run" mechanism of senolytics [4]. For chronic conditions (e.g., metabolic disorders, neurological conditions), daily administration may be more appropriate, with treatment durations extending from several weeks to months depending on the disease model [2] [9].
Intraperitoneal injection provides a non-oral alternative that bypasses first-pass metabolism and gastrointestinal absorption limitations:
For specific research applications, localized administration routes may be employed:
This compound functions as a potent senolytic agent through selective induction of apoptosis in senescent cells, which accumulate in aged tissues and contribute to age-related pathologies [2] [4]. The diagram below illustrates the key molecular pathways involved in this compound's senolytic activity:
Diagram 1: Senolytic Mechanism of this compound - This diagram illustrates the selective targeting of Senescent Cell Anti-Apoptotic Pathways (SCAPs), particularly BCL-2 and BCL-xL, leading to preferential apoptosis induction in senescent cells while sparing healthy cells.
The senolytic activity of this compound was comprehensively demonstrated in a landmark study by Yousefzadeh et al. (2018), where researchers screened ten flavonoids and identified this compound as the most potent senotherapeutic [4]. In progeroid and aged wild-type mice, this compound treatment reduced senescence markers in multiple tissues, extended median lifespan by approximately 10%, and improved tissue homeostasis without significant adverse effects [2] [4]. The selective elimination of senescent cells (approximately 70% reduction in senescent cell burden) follows a "hit-and-run" mechanism, where intermittent administration is sufficient to maintain reduced senescent cell loads [4].
This compound demonstrates significant neuroprotective properties in models of traumatic brain injury (TBI), stroke, and neurodegenerative diseases through multiple interconnected pathways:
Diagram 2: Neuroprotective Mechanisms of this compound - This diagram shows the multiple pathways through which this compound exerts neuroprotective effects, including inhibition of ferroptosis, activation of the PI3K/AKT/NRF2 pathway, reduction of oxidative stress, and suppression of neuroinflammation.
In a controlled study on traumatic brain injury, this compound administration (25-50 mg/kg orally for 24 days) significantly improved functional recovery, reduced brain edema, and preserved cognitive function in mice subjected to repetitive mild closed head injury [9]. The anti-ferroptotic activity of this compound was particularly noteworthy, as it inhibited iron-dependent lipid peroxidation and activated the PI3K/AKT/NRF2 pathway, leading to reduced oxidative damage and improved neuronal survival [9]. Additionally, in ischemic stroke models, this compound extended the therapeutic window for tissue plasminogen activator (tPA) treatment from 3 to 5 hours, demonstrating its potential as an adjunct therapy in acute stroke [2].
Table 2: Effective this compound Doses in Various In Vivo Disease Models
| Disease/Condition | Model System | Dose Range | Administration Route | Treatment Duration | Key Outcomes |
|---|---|---|---|---|---|
| Aging/Senolysis | Progeroid and aged wild-type mice [4] | 100-500 mg/kg | Oral | Intermittent (e.g., 2 days monthly) | 10% lifespan extension; Reduced senescence markers [4] |
| Ischemic Stroke | Human clinical trial [2] | 100 mg this compound | Oral (with standard care) | Single dose with tPA | Extended treatment window from 3 to 5 hours [2] |
| Traumatic Brain Injury | Mouse repetitive mild closed head injury [9] | 25-50 mg/kg | Oral | 24 days | Improved neurobehavioral scores; Reduced brain edema; Inhibited ferroptosis [9] |
| Colorectal Cancer | Human clinical trial [2] | 100 mg this compound | Oral | 7 weeks | Reduced systemic inflammation markers; Decreased cancer spread enzymes [2] |
| Acute Otitis Media | Mouse LPS-induced model [8] | 10-20 mg/kg | Intragastric | 10 days | Reduced mucosal thickness; Suppressed pro-inflammatory cytokines [8] |
| Erectile Function | Rat cavernous nerve injury model [7] | 2.5 mg/kg | Oral (gavage) | 28 days | Improved erectile function; Reduced smooth muscle apoptosis [7] |
| Pharmacokinetics | Healthy human subjects [5] | 1000 mg FF-20 (192 mg this compound) | Oral | Single dose | 26.9-fold greater bioavailability vs. unformulated this compound [5] |
This protocol evaluates the senolytic activity of this compound in aged mouse models, based on methodologies from Yousefzadeh et al. (2018) [4]:
This protocol assesses this compound's neuroprotective effects in TBI models, adapted from Frontiers in Pharmacology (2024) [9]:
This protocol evaluates the pharmacokinetic profile of this compound formulations:
This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple disease models, particularly in age-related conditions, neurological disorders, and inflammatory diseases. The successful translation of this compound research requires careful consideration of administration methods, with bioavailability-enhanced formulations showing significant potential to overcome the inherent pharmacokinetic limitations of the native compound. The intermittent dosing strategy for senolytic applications aligns with the "hit-and-run" mechanism of senolytics and may enhance the therapeutic window while minimizing potential long-term side effects.
Future research directions should focus on optimizing formulation strategies for specific therapeutic applications, conducting more comprehensive long-term toxicology studies, and validating efficacy in additional disease models. The ongoing clinical trials investigating this compound's effects in various age-related conditions will provide critical data for determining its ultimate clinical utility. As research progresses, this compound may emerge as an important tool in the development of novel therapeutic strategies for some of the most challenging age-related diseases facing modern societies.
This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables such as strawberries (160 μg/g), apples, and onions, with an average daily intake estimated at approximately 0.4 mg per person [1] [2]. This bioactive compound has demonstrated exceptional therapeutic potential across multiple disease models, including anticancer, neuroprotective, anti-inflammatory, and senolytic activities [3] [4] [5]. Despite this promising therapeutic profile, the clinical application of this compound has been severely limited by its poor physicochemical properties, including low aqueous solubility (10.45 μg/mL), high lipophilicity (Log P 3.2), and consequently, poor oral bioavailability (44.1%) [1] [5]. Additionally, this compound undergoes rapid metabolism through phase II biotransformation into sulfate and glucuronide conjugates, further reducing its bioefficacy [3] [5].
Lipid-based delivery systems have emerged as a promising strategy to overcome these limitations by enhancing solubility, protecting against metabolism, and improving tissue penetration [6] [7] [5]. These systems leverage the natural lipid absorption pathways in the gastrointestinal tract, potentially increasing bioavailability while reducing systemic toxicity. This document provides comprehensive application notes and detailed experimental protocols for developing and characterizing various this compound-loaded lipid-based delivery systems, drawing on recent scientific advances and clinical findings.
The fundamental limitations of this compound stem from its chemical structure, which while contributing to its biological activity, also confers poor biopharmaceutical properties. This compound's crystalline nature and strong intermolecular hydrogen bonding network contribute to its low dissolution rate, the critical first step in oral absorption [5]. Following administration, this compound undergoes extensive first-pass metabolism, resulting in rapid conversion to its metabolites geraldol, sulfates, and glucuronides [3]. A recent human pharmacokinetic study demonstrated that after a 1000 mg dose of unformulated this compound, the maximum plasma concentration (Cmax) reached only 9.97 ng/mL, with an area under the curve (AUC0-12h) of 12.67 ng·h/mL, highlighting the pronounced bioavailability challenge [3].
Various lipid-based delivery systems have been investigated to improve this compound's bioavailability, each with distinct advantages and limitations:
Table 1: Comparison of this compound Lipid-Based Delivery Systems
| Delivery System | Typical Size Range (nm) | Entrapment Efficiency (%) | Key Advantages | Reported Bioavailability Enhancement |
|---|---|---|---|---|
| Phytosomes | 100-200 | 85-95 | Enhanced stability, high drug loading, improved membrane permeability | 3-5 fold increase in bioavailability compared to free this compound [7] |
| NLCs | 120-150 | 75-85 | High physical stability, controlled release, avoidance of organic solvents | ~3.2 times lower IC50 value in cancer cells [8] |
| Liposomes | 80-120 | 60-75 | Biocompatible, biodegradable, ability to encapsulate both hydrophilic and lipophilic compounds | Improved antitumor efficacy in vivo [7] |
| Hybrid Systems | 150-300 | 70-90 | Combination of multiple technologies, synergistic effects, targeted delivery | 26.9-fold greater AUC in human studies [3] |
| SNEDDS | 20-100 | N/A (solution system) | Ease of preparation, thermodynamic stability, spontaneous formation | Under investigation [2] |
The selection criteria for an appropriate delivery system depend on the intended route of administration, target tissue, desired release profile, and scalability requirements. For instance, nanostructured lipid carriers (NLCs) offer improved drug loading and stability compared to solid lipid nanoparticles, while phytosome technology provides enhanced absorption through the formation of complex with phospholipids [8] [7]. The recently developed Hybrid-FENUMAT system, which involves encapsulation of this compound micelles into fenugreek galactomannan hydrogel scaffold, has demonstrated remarkable success in human trials with a 26.9-fold increase in AUC compared to unformulated this compound [3].
Objective: To prepare and characterize this compound-loaded NLCs optimized for enhanced anticancer efficacy against metastatic melanoma [8].
Materials:
Table 2: Formulation Composition for this compound-Loaded NLCs
| Component | Quantity | Function |
|---|---|---|
| This compound | 50 mg | Active pharmaceutical ingredient |
| Compritol 888 ATO | 300 mg | Solid lipid matrix |
| Miglyol 812 | 150 mg | Liquid lipid for imperfect crystal structure |
| Poloxamer 188 | 150 mg | Surfactant for stabilization |
| Purified water | Up to 20 mL | Aqueous phase |
Equipment:
Procedure:
Lipid Phase Preparation: Accurately weigh this compound, Compritol 888 ATO, and Miglyol 812. Melt the lipids at 75°C ± 5°C (approximately 10°C above the melting point of Compritol) using a water bath. Add this compound to the molten lipid mixture and stir continuously at 500 rpm until completely dissolved.
Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water heated to the same temperature as the lipid phase (75°C ± 5°C) to ensure temperature equilibrium during emulsification.
Hot Emulsification: Gradually add the hot lipid phase to the aqueous phase while homogenizing at 15,000 rpm for 5 minutes using a high-shear homogenizer. Maintain the temperature at 75°C ± 5°C throughout the process.
Probe Sonication: Further reduce the particle size by subjecting the pre-emulsion to probe sonication at 40% amplitude for 10 minutes (30 seconds on/off cycles to prevent overheating).
Cooling and Solidification: Allow the nanoemulsion to cool slowly to room temperature under mild magnetic stirring (300 rpm) to facilitate lipid crystallization and NLC formation.
Lyophilization (optional): For improved long-term stability, lyophilize the NLC dispersion using appropriate cryoprotectants (e.g., 5% trehalose or mannitol).
Critical Parameters:
The experimental workflow for this protocol is visualized below:
Objective: To prepare a self-assembled this compound-phospholipid complex for improved aqueous solubility and enhanced delivery to breast cancer cells [7].
Materials:
Procedure:
Complex Formation: Dissolve this compound and soy phosphatidylcholine in a 1:2 molar ratio in a mixture of ethanol and dichloromethane (3:1 v/v). Stir the reaction mixture at 200 rpm for 4 hours at 60°C under reflux to prevent solvent evaporation.
Solvent Evaporation: Remove organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin film forms.
Hydration: Hydrate the resulting thin film with phosphate buffer saline (pH 7.4) at 60°C for 30 minutes with gentle shaking.
Sonication: Subject the hydrated dispersion to probe sonication at 35% amplitude for 5 minutes to reduce the size and form uniform phytosomes.
Purification: Centrifuge the dispersion at 15,000 rpm for 30 minutes to remove any uncomplexed this compound or aggregates.
Characterization: Determine complexation efficiency using HPLC after dissolving a known amount of complex in methanol.
Critical Parameters:
Objective: To encapsulate this compound micelles into fenugreek galactomannan (FG) hydrogel scaffold using Hybrid-FENUMAT technology for significantly enhanced bioavailability [3].
Materials:
Procedure:
Micelle Formation: Dissolve this compound and sunflower lecithin in ethanol using a 1:3 weight ratio. Slowly add sunflower oil while stirring to form this compound-loaded micelles.
Hydrogel Preparation: Prepare a 5% w/v fenugreek galactomannan hydrogel in purified water with continuous stirring for 24 hours to ensure complete hydration.
Incorporation: Gradually add the this compound micellar dispersion to the FG hydrogel under moderate shear mixing (1000 rpm) for 1 hour.
Evaporation: Remove the solvent using a thin-film evaporator at 40°C to obtain a dried powder.
Encapsulation: Fill the resulting powder into hard-shell gelatin capsules (500 ± 25 mg each) with microcrystalline cellulose as flow-improving excipient.
Critical Parameters:
Comprehensive characterization of this compound lipid-based delivery systems is essential for quality control and performance prediction:
Particle Size, PDI and Zeta Potential:
Entrapment Efficiency and Drug Loading:
Morphological Analysis:
Crystallinity Studies:
Procedure:
Performance Standards:
Protocol:
Cell Culture:
Cytotoxicity Assay (MTT):
Performance Benchmark:
Cellular Uptake Studies:
Animal Models:
Dosing Protocol:
Performance Standards:
The choice of lipid-based delivery system should be guided by the specific therapeutic application:
For enhanced oral bioavailability: Hybrid-FENUMAT technology has demonstrated superior performance in human clinical trials with 26.9-fold increase in AUC, making it ideal for systemic effects [3].
For anticancer applications: NLCs have shown excellent tumor targeting and inhibition of metastasis, with significantly enhanced cytotoxicity (3.2-fold lower IC₅₀) and reduced metastatic burden (5.9-10.7 fold higher inhibition) [8].
For improved solubility and stability: Phytosome technology provides enhanced water solubility and chemical stability through complex formation with phospholipids, with complexation efficiency exceeding 85% [7].
For specific targeting: Surface-modified NLCs with targeting ligands can be developed for tissue-specific delivery, though this requires additional functionalization steps.
When developing this compound lipid-based formulations for clinical application, several regulatory aspects should be considered:
Quality Control: Establish rigorous specifications for critical quality attributes including particle size, size distribution, entrapment efficiency, drug loading, and in vitro release profile.
Safety Assessment: Although this compound has demonstrated a favorable safety profile in clinical studies with no adverse events reported at 1000 mg dose [3], comprehensive toxicity evaluation of the final formulated product is essential.
Manufacturing Compliance: Adhere to GMP guidelines during scale-up, with particular attention to process validation and quality control for lipid-based systems.
Lipid-based delivery systems represent a promising approach for overcoming the significant bioavailability challenges associated with this compound. The protocols outlined in this document provide researchers with detailed methodologies for developing, optimizing, and characterizing various this compound-loaded lipid carriers, including NLCs, phytosomes, and hybrid systems. The quantitative performance benchmarks derived from recent research enable meaningful assessment of formulation success. Particularly noteworthy is the exceptional bioavailability enhancement demonstrated by the Hybrid-FENUMAT technology in human subjects, showing more than 26-fold improvement in plasma exposure compared to unformulated this compound [3]. As research in this field advances, these lipid-based strategies are poised to unlock the full therapeutic potential of this compound for various clinical applications, particularly in cancer management and age-related diseases.
This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid with demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. However, its therapeutic application is significantly limited by poor aqueous solubility (approximately 1-10 µg/mL) and low bioavailability (approximately 44%). Complexation with cyclodextrins (CDs) presents an effective strategy to enhance this compound's solubility, stability, and biological efficacy through the formation of inclusion complexes.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior, enabling them to encapsulate poorly soluble compounds like this compound. This complexation shields this compound from degradation, increases its apparent solubility, and can enhance its bioavailability and therapeutic potential. These application notes provide detailed methodologies for preparing, characterizing, and evaluating this compound-cyclodextrin inclusion complexes for research and development applications.
The freeze-drying method is highly effective for producing this compound-cyclodextrin complexes with enhanced dissolution properties and improved stability. This method is particularly suitable for heat-sensitive compounds and yields products with high porosity and excellent solubility characteristics.
Materials: this compound (purity >99%), β-cyclodextrin or γ-cyclodextrin, ultrapure water, ethanol, freeze-dryer, vacuum oven, analytical balance, magnetic stirrer.
Procedure:
Quality Control Notes: The resulting complex should be a fine, yellow powder. Confirm complex formation through FT-IR, DSC, and XRD analyses. This method typically achieves solubility enhancement of 4.5 mg/mL for FIT/β-CD and 7.8 mg/mL for FIT/γ-CD complexes [1] [2].
The mechanochemical approach is a solvent-free or solvent-reduced method suitable for industrial scale-up, utilizing mechanical energy to drive complex formation.
Materials: this compound, cyclodextrin (β-CD, HP-β-CD), mortar and pestle or ball mill, minimal ethanol/water mixture (if needed).
Procedure:
Applications: Particularly effective for preparing ternary systems such as this compound-Eudragit-HP-β-CD complexes, which demonstrate significantly improved solubility (126.5 ± 0.1 µg·mL⁻¹) and enhanced neuroprotective activity [3].
Spray drying is ideal for producing inhalable powders with controlled particle size and morphology, particularly valuable for pulmonary delivery applications.
Materials: this compound, SBE-β-CD (Captisol), L-leucine, ethanol-water co-solvent system, spray dryer.
Procedure:
Performance Notes: This method produces powders with improved aerosolization properties, fine particle fraction >50%, and enhanced stability for pulmonary delivery [4].
This method is ideal for laboratory-scale preparation of inclusion complexes for immediate use in spectroscopic studies and initial solubility assessments.
Materials: this compound, β-CD or derivatives, buffer solutions (pH 4.0, 6.5, 11.5), organic solvents (methanol, ethanol), ultrasonic bath.
Procedure:
Applications: Particularly valuable for determining association constants and stoichiometry via Job's plot analysis. The association constant for this compound-β-CD complex is approximately 900 M⁻¹ at pH 4.0-6.5, decreasing to 240 M⁻¹ at pH 11.5 due to this compound deprotonation [5] [6].
Purpose: To determine the complexation efficiency and stability constant of this compound-cyclodextrin complexes.
Materials: Excess this compound, cyclodextrin solutions (0-10 mM), water bath shaker, HPLC system.
Procedure:
Interpretation: A linear AL-type diagram indicates 1:1 stoichiometry. The stability constant (K₁:₁) is calculated using the formula: K₁:₁ = Slope / [S₀(1-Slope)], where S₀ is the intrinsic solubility of this compound. SBE-β-CD demonstrates the highest complexation efficiency with this compound, followed by HP-β-CD and native β-CD [4].
Table 1: Phase Solubility Parameters of this compound with Different Cyclodextrins
| Cyclodextrin Type | Slope | Complexation Efficiency | Stability Constant (M⁻¹) | Solubility Enhancement |
|---|---|---|---|---|
| SBE-β-CD | 0.128 | 0.147 | 1920 | 16.5-fold |
| HP-β-CD | 0.094 | 0.104 | 1410 | 12.1-fold |
| β-CD | 0.061 | 0.065 | 915 | 7.8-fold |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Fluorescence Spectroscopy:
Differential Scanning Calorimetry (DSC) Protocol:
Thermogravimetric Analysis (TGA) Protocol:
Purpose: To confirm the formation of inclusion complexes and detect changes in crystallinity.
Procedure:
Scanning Electron Microscopy (SEM) Protocol:
For a comprehensive characterization of this compound-cyclodextrin complexes, follow this integrated analytical workflow:
Purpose: To evaluate the enhanced bioactivity of this compound-cyclodextrin complexes against cancer cell lines.
Protocol:
DPPH Radical Scavenging Assay:
ABTS Radical Scavenging Assay:
Table 2: Antioxidant Activity of this compound Formulations (IC₅₀ values in μg/mL)
| Formulation | DPPH Assay | ABTS Assay | CUPRAC (IC₀₅) | FRAP (IC₀₅) |
|---|---|---|---|---|
| Free this compound | 32.15 | 12.40 | 15.25 | 14.80 |
| This compound/β-CD | 29.80 | 11.85 | 14.50 | 13.95 |
| ASI_30_EPO | 27.69 | 10.25 | 9.52 | 8.56 |
Dissolution Testing Protocol:
This compound-SBE-β-CD complexes engineered into dry powder inhalers represent a promising approach for local lung delivery in lung cancer and inflammatory lung diseases.
Formulation Considerations:
Performance Metrics: Spray-dried this compound-SBE-β-CD complexes with L-leucine demonstrate significantly improved FPF and fine particle dose compared to unmodified complexes, making them suitable for pulmonary administration [4].
For oral delivery, this compound-cyclodextrin complexes can be incorporated into tablets, capsules, or other solid dosage forms to enhance gastrointestinal solubility and systemic absorption.
Tableting Considerations:
The enhanced solubility and bioavailability of this compound-cyclodextrin complexes is particularly valuable for neurological applications where this compound has demonstrated neuroprotective effects against Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Ternary System Advantage: The this compound-Eudragit-HP-β-CD system (ASI_30_EPO) demonstrates significantly improved neuroprotective activity with acetylcholinesterase inhibition of 39.91% and butyrylcholinesterase inhibition of 42.62% [3].
Optimal Storage Conditions:
Stability Testing Protocol:
This compound-cyclodextrin complexation represents a versatile and effective approach to overcome the inherent limitations of this compound, particularly its poor aqueous solubility and limited bioavailability. The methods described in these application notes provide researchers with standardized protocols for producing, characterizing, and evaluating this compound-cyclodextrin complexes with enhanced physicochemical properties and improved biological performance.
The selection of appropriate complexation method and cyclodextrin type should be guided by the intended application, with SBE-β-CD particularly effective for pulmonary delivery, HP-β-CD for oral formulations, and ternary systems for enhanced neuroprotective efficacy. Comprehensive characterization using the described analytical techniques ensures complete understanding of the inclusion complexes and their potential applications in pharmaceutical development.
Fisetin (3,3',4',7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, such as strawberries, apples, and cucumbers. Recent preclinical studies demonstrate that this compound can significantly alleviate key pathological features of MAFLD, including hepatic steatosis, dyslipidemia, hyperglycemia, and oxidative stress, through multi-targeted mechanisms [1].
The therapeutic effects of this compound are mediated through the modulation of several critical signaling pathways. The diagram below summarizes the core molecular mechanisms by which this compound counteracts MAFLD pathogenesis.
Diagram 1: Multi-Target Mechanisms of this compound in MAFLD. This compound ameliorates MAFLD through antioxidant (GSK-3β/Nrf2), metabolic (gluconeogenesis enzymes), autophagic (AMPK/mTOR), and cholesterol homeostasis (FXR) pathways.
The efficacy of this compound has been quantified in multiple high-fat diet (HFD)-induced mouse models of MAFLD. The tables below summarize key phenotypic and biochemical improvements observed in these studies.
Table 1: In Vivo Efficacy of this compound on Systemic Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD Group vs. Control | HFD + this compound vs. HFD | References |
|---|---|---|---|
| Final Body Weight | Significantly increased | Significantly reduced | [1] |
| Fasting Blood Glucose | Significantly increased | Significantly reduced | [1] |
| Glucose Tolerance (AUC) | Significantly increased | Significantly improved | [1] |
| Serum Triglycerides (TG) | Significantly increased | Significantly reduced | [1] [2] |
| Serum Total Cholesterol (TC) | Significantly increased | Significantly reduced | [1] [2] |
| Serum LDL-C | Significantly increased | Significantly reduced | [1] [2] |
| Liver Mass | Significantly increased | Significantly reduced | [1] |
| Hepatic TG & TC Content | Significantly increased | Significantly reduced | [1] |
Table 2: Effects of this compound on Molecular Markers in Liver Tissue or Hepatocytes
| Marker Category | Key Markers | Observed Change with this compound | References |
|---|---|---|---|
| Antioxidant | Nrf2, HO-1, GPx3 | mRNA/Protein ↑ | [1] |
| Gluconeogenic | PEPCK, G6PC | mRNA/Protein ↓ | [1] |
| ER Stress | GRP78, ATF4, CHOP | mRNA/Protein ↓ | [3] [4] |
| Pro-Inflammatory | IL-1β, Cxcl10 | mRNA ↓ | [1] |
| Autophagy | LC3-II/LC3-I ratio | Protein ↑ | [3] [4] |
| p62/SQSTM1 | Protein ↓ | [3] [4] | |
| Autophagy Regulators | p-AMPK, ULK1, ATG5, Beclin1 | Protein ↑ | [3] [4] |
| mTOR | Protein ↓ | [3] [4] |
This section provides standardized methodologies for key experiments used to evaluate this compound's efficacy in MAFLD models.
This protocol is adapted from studies that successfully demonstrated this compound's efficacy [1] [3] [4].
This protocol validates this compound's effects directly on human hepatocytes [1].
This protocol is crucial for confirming autophagy activation, a key mechanism of this compound [3] [4] [5].
The accumulated evidence strongly positions this compound as a multi-target therapeutic candidate for MAFLD. Its ability to concurrently ameliorate oxidative stress, improve glucose metabolism, activate autophagy, and restore cholesterol homeostasis addresses the complex pathogenesis of the disease [1] [3] [2]. The described protocols provide a robust framework for replicating and expanding upon these findings.
For drug development professionals, key considerations include:
This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables including strawberries, apples, persimmons, grapes, onions, and cucumbers. This bioactive compound has attracted significant scientific interest due to its potent antioxidant properties and potential therapeutic effects on metabolic disorders. Recent research has demonstrated that this compound exerts beneficial effects on insulin resistance through multiple molecular mechanisms, making it a promising candidate for the prevention and management of type 2 diabetes and related metabolic conditions.
The investigation of this compound's effects on insulin sensitivity requires well-established experimental models that recapitulate the key features of human metabolic disease. This application note provides comprehensive protocols for evaluating this compound's anti-insulin resistance effects in both in vivo and in vitro systems, along with detailed methodologies for assessing relevant molecular targets and metabolic outcomes. These standardized approaches will enable researchers in academic and drug development settings to generate reproducible, mechanistically insightful data on this compound's potential as an insulin-sensitizing agent.
This compound possesses a well-defined flavonol structure with four hydroxyl groups at positions 3, 7, 3′, and 4′, contributing to its strong antioxidant activity and biological effects. The compound has a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol. This compound is a yellow crystalline powder at room temperature with a melting point of approximately 330°C and has limited water solubility but good solubility in organic solvents such as DMSO, ethanol, and methanol.
Table 1: Basic Properties and Handling of this compound for Experimental Use
| Parameter | Specification | Experimental Considerations |
|---|---|---|
| Chemical Name | 3,3′,4′,7-Tetrahydroxyflavone | Confirm structure before use |
| Molecular Weight | 286.24 g/mol | Calculate molar concentrations accurately |
| Solubility | DMSO, ethanol, PEG400, Phosal 50 PG | For in vivo studies: 10% EtOH, 30% PEG400, 60% Phosal 50 PG |
| Storage | -20°C, protected from light | Stable for at least 2 years when properly stored |
| Working Concentrations | In vitro: 5-50 μM; In vivo: 10-50 mg/kg/day | Dose-dependent effects should be established |
For experimental use, this compound is typically prepared as a stock solution in DMSO at concentrations of 10-100 mM, which can be further diluted in cell culture media or administration vehicles. The final DMSO concentration in cell culture should not exceed 0.1-0.5% to avoid cytotoxicity. For animal studies, this compound is commonly suspended in vehicles containing ethanol, PEG400, and Phosal 50 PG in various ratios to enhance bioavailability [1] [2].
High-Fat Diet (HFD) Model: The most widely utilized approach for inducing insulin resistance in rodents involves feeding a diet containing 45-60% of calories from fat for 8-16 weeks. C57BL/6 mice are particularly suitable for this model due to their susceptibility to diet-induced metabolic disturbances. The HFD regimen typically results in significant weight gain, hyperglycemia, dyslipidemia, and hepatic steatosis – all hallmarks of metabolic syndrome and insulin resistance [1].
This compound Treatment Protocol: After the establishment of insulin resistance (typically confirmed after 8-10 weeks of HFD), administer this compound via oral gavage at doses ranging from 10-50 mg/kg/day for 4-8 weeks. An intermittent dosing regimen (e.g., 1 week on, 2 weeks off, 1 week on) has also demonstrated efficacy in improving metabolic parameters while potentially reducing compound exposure [2]. Prepare the this compound suspension fresh daily using a vehicle consisting of 10% ethanol, 30% PEG400, and 60% Phosal 50 PG [2].
Table 2: In Vivo Dosing Regimens and Metabolic Outcomes of this compound Treatment
| Model Type | This compound Dose | Administration Method | Treatment Duration | Key Metabolic Outcomes |
|---|---|---|---|---|
| HFD-induced insulin resistance | 10-50 mg/kg/day | Oral gavage | 4-8 weeks | ↓ Body weight gain, ↓ fasting blood glucose, improved glucose tolerance, ↓ hepatic steatosis |
| Intermittent dosing | 50 mg/kg/day | Oral gavage (1 week on/2 weeks off/1 week on) | 2 cycles over 6 weeks | Improved frailty scores, enhanced grip strength, reduced senescence markers |
| Genetic models | 25-50 mg/kg/day | Oral gavage or diet admix | 4-12 weeks | Extended healthspan and lifespan, reduced tissue senescence |
Glhomeostasis Evaluation: Conduct weekly monitoring of body weight and food intake. Perform glucose tolerance tests (GTT) after a 6-hour fast by administering glucose (2 g/kg body weight, i.p.) and measuring blood glucose levels at 0, 15, 30, 60, and 120 minutes using a glucometer. For insulin tolerance tests (ITT), fast animals for 4-6 hours and administer human regular insulin (0.5-1.0 U/kg body weight, i.p.), measuring blood glucose at the same time points [1].
Serum and Tissue Analysis: At the experimental endpoint, collect blood samples via cardiac puncture under anesthesia for serum separation. Measure serum triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (AST, ALT) using standard commercial kits. For tissue analysis, excise liver, skeletal muscle, and adipose tissue, then either flash-freeze in liquid nitrogen for molecular analyses or preserve in formalin for histological examination [1].
Histological Assessments: For liver tissue, prepare formalin-fixed, paraffin-embedded sections (5 μm) and stain with:
Quantify staining intensity using image analysis software such as ImageJ [1].
Cell Line Selection: The human hepatoma cell line HepG2 and the normal human hepatocyte line L02 are widely used for studying hepatic insulin resistance. HepG2 cells maintain insulin response mechanisms and exhibit robust responses to insulin resistance induction, while L02 cells more closely resemble normal hepatocytes in their metabolic characteristics [3] [4].
Insulin Resistance Induction: Two primary methods are employed for inducing insulin resistance in hepatic cell lines:
This compound Treatment: Prepare this compound stock solution in DMSO and dilute in culture medium to final concentrations typically ranging from 5 to 50 μM. Add this compound to cells concurrently with or following insulin resistance induction, and incubate for 24 hours. Include vehicle control groups (DMSO ≤0.2%) in all experiments [3] [5].
Glucose Uptake Measurement: Assess glucose uptake using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). After treatments, incubate cells with 100 μM 2-NBDG for 30 minutes at 37°C. Wash cells with PBS and measure fluorescence intensity using a microplate reader (excitation/emission: 485/535 nm) [3].
Cytotoxicity Assessment: Perform MTT assays to evaluate cell viability and potential this compound toxicity. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, then dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm [1].
Intracellular Lipid Accumulation: For models using free fatty acid induction, assess lipid content by Oil Red O staining. Fix cells with 4% paraformaldehyde, stain with filtered Oil Red O working solution for 15 minutes, then visualize under microscope and quantify by eluting dye in isopropanol and measuring absorbance at 520 nm [1].
Research indicates that this compound ameliorates insulin resistance through several key molecular pathways:
The PI3K/AKT signaling pathway is a central regulator of insulin-mediated glucose metabolism. This compound treatment has been shown to increase phosphorylation of AKT at Ser473, enhancing insulin signaling and improving glucose homeostasis [3] [5]. Additionally, this compound activates the GSK-3β/Nrf2/HO-1 pathway, boosting cellular antioxidant defenses and reducing oxidative stress, which is a key contributor to insulin resistance [1]. The compound also modulates gluconeogenic enzymes, downregulating the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC), thereby reducing hepatic glucose output [1]. Furthermore, this compound influences inflammatory pathways by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to interfere with insulin signaling [1] [6].
RNA Sequencing: For comprehensive transcriptomic profiling, extract total RNA from treated cells or tissues using TRIzol reagent or commercial kits. Assess RNA quality (RIN >8.0) before library preparation. Sequence libraries on appropriate platforms (e.g., DNBSEQ, Illumina). Analyze differential gene expression using tools such as DESeq2, with genes considered differentially expressed at adjusted p-value <0.05 and fold change >1.5 or <0.67 [1] [6].
Western Blotting: Isolate proteins from cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. Key targets include p-AKT (Ser473), total AKT, p-GSK-3β (Ser9), Nrf2, HO-1, PEPCK, G6PC, and loading controls (GAPDH or β-actin). Visualize using enhanced chemiluminescence and quantify band intensities with ImageJ software [1] [3] [5].
Quantitative PCR: Validate RNA-seq results or target gene expression using SYBR Green-based qPCR. Design primers for genes of interest (e.g., GLUT4, GPx3, IL-1β, Cxcl10). Use 18S rRNA or GAPDH as reference genes. Calculate fold changes using the 2^(-ΔΔCt) method [1] [3].
The following diagram illustrates a comprehensive experimental approach for investigating this compound's effects on insulin resistance, integrating both in vivo and in vitro models:
This integrated workflow enables comprehensive investigation of this compound's effects on insulin resistance, from whole-organism physiology to molecular mechanisms.
Optimizing this compound Solubility: Achieving consistent this compound solubility is critical for experimental reproducibility. For cell culture studies, ensure the DMSO stock concentration is sufficiently high (e.g., 50-100 mM) to keep final DMSO concentrations low (≤0.2%). Gently warm the solution to 37°C while vortexing if precipitation occurs. For animal studies, prepare the suspension fresh daily and vortex thoroughly immediately before administration to ensure uniform dosing [2].
Validating Insulin Resistance Induction: Always include appropriate controls to confirm successful induction of insulin resistance. In cell models, demonstrate reduced insulin-stimulated glucose uptake or AKT phosphorylation compared to untreated controls. In animal models, confirm impaired glucose tolerance and elevated fasting glucose in HFD groups before initiating this compound treatment [1] [4].
Addressing Variability in Cell Models: Be aware that HepG2 cells, while widely used, have limitations including altered expression of some metabolic enzymes compared to primary hepatocytes. Consider using multiple cell models (e.g., HepG2 and L02) or primary hepatocytes to confirm key findings. Passage number should be carefully controlled, as metabolic characteristics may drift in prolonged culture [4].
These detailed application notes provide comprehensive protocols for investigating this compound's effects on insulin resistance using established in vivo and in vitro models. The standardized methodologies outlined here enable systematic evaluation of this compound's insulin-sensitizing properties and underlying mechanisms, facilitating comparison of results across studies and laboratories. The integrated experimental approach, combining physiological assessments with molecular analyses, offers a robust framework for generating high-quality, reproducible data on this promising natural compound's potential therapeutic applications for metabolic disorders.
This compound (3,7,3′,4′-tetrahydroxyflavone) is a flavonoid polyphenol found in various fruits and vegetables including strawberries, apples, persimmons, grapes, onions, and cucumbers. This natural compound has gained significant attention in geroscience research due to its potent senotherapeutic activity, particularly its ability to selectively eliminate senescent cells, commonly referred to as "zombie cells." Senescent cells accumulate with age and contribute to tissue dysfunction through the secretion of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, a phenomenon termed the Senescence-Associated Secretory Phenotype (SASP). The discovery that this compound acts as a senolytic agent (a compound that selectively clears senescent cells) positions it as a promising therapeutic candidate for extending healthspan and potentially lifespan.
Research indicates that this compound exhibits the strongest senotherapeutic effects among 10 tested flavonoids, outperforming other well-known compounds like quercetin, curcumin, and EGCG in eliminating senescent cells. Its mechanism involves targeting Senescent-Cell Anti-Apoptotic Pathways (SCAPs), effectively inducing apoptosis in senescent cells while sparing normal, healthy cells. This "hit-and-run" mechanism enables intermittent administration, potentially minimizing side effects while maintaining therapeutic efficacy—a significant advantage for clinical translation in age-related diseases [1] [2].
Groundbreaking research published in EBioMedicine demonstrated that late-life intervention with this compound significantly extended both median and maximum lifespan in wild-type mice. Administration of this compound to aged mice (equivalent to approximately 75 human years) resulted in a nearly 10% increase in lifespan, with treated mice living an average of 2.5 months longer than controls. Importantly, this compound treatment not only extended lifespan but also improved healthspan parameters, reducing age-related pathology and restoring tissue homeostasis. The study also found that this compound effectively reduced senescence markers in multiple tissues in both progeroid and naturally aged wild-type mice, consistent with its senolytic mechanism of action [1] [2] [3].
In addition to its effects in normally aging mice, this compound demonstrated significant benefits in progeroid mouse models (Ercc1−/Δ), which display accelerated aging. Intermittent treatment with this compound in these models reduced markers of cellular senescence across multiple tissues and alleviated age-related pathologies including osteoporosis, frailty, and neurological decline. The treatment improved cognitive function in aged mice, enhancing their performance in maze navigation tests and object recognition tasks, indicating protection against age-related cognitive decline. These findings across different models provide compelling evidence that this compound targets fundamental aging mechanisms [1] [2] [4].
Table 1: Effects of this compound on Lifespan and Healthspan in Preclinical Models
| Model System | Intervention Timing | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Wild-type aged mice | Late life (equivalent to ~75 human years) | Intermittent | 10% lifespan extension; reduced age-related pathology | [1] [2] |
| Progeroid Ercc1−/Δ mice | Early adulthood | Acute or intermittent courses | Reduced senescence markers in multiple tissues; delayed onset of age-related pathologies | [1] [2] |
| Human adipose tissue explants | N/A | Single treatment | Reduced senescence in subset of cells; demonstrated cell-type specificity | [1] [2] |
| High-fat diet fed mice | Mid-life | Periodic treatment | Prevented weight gain; improved metabolic parameters; reduced hepatic steatosis | [5] [3] |
Table 2: Comparison of this compound with Other Senolytic Compounds
| Compound | Senolytic Potency | Key Mechanisms | Limitations | Evidence Level |
|---|---|---|---|---|
| This compound | Highest among natural flavonoids | SCAPs targeting; antioxidant; anti-inflammatory | Poor bioavailability | Animal studies |
| Quercetin | Moderate | SCAPs targeting; antioxidant | Less potent than this compound; requires combination for full efficacy | Animal studies |
| Dasatinib + Quercetin | High | SCAPs targeting | Dasatinib side effect potential | Human trials ongoing |
| Navitoclax | High | BCL-2 family inhibition | Platelet toxicity | Animal studies |
Protocol for Senescence Induction in Murine Embryonic Fibroblasts (MEFs):
Protocol for Senescence Induction in Human Fibroblasts:
This compound Treatment and Viability Assessment:
SASP Factor Quantification:
Mouse Strain Considerations:
Standardized Housing Conditions:
Intermittent Dosing Regimen (Established Protocol):
Bioavailability-Enhanced Formulation:
Acute Treatment Protocol for Mechanism Validation:
Healthspan and Lifespan Parameters:
Tissue Collection and Senescence Biomarker Analysis:
Table 3: Primary and Secondary Outcome Measures for this compound Lifespan Studies
| Category | Specific Measures | Assessment Frequency | Methods |
|---|---|---|---|
| Survival | Median lifespan, maximum lifespan | Daily | Kaplan-Meier survival analysis |
| Healthspan | Frailty index, cognitive function, motor performance | Monthly | Clinical assessment battery; behavioral tests |
| Senescence Burden | p16INK4a, SA-β-gal, SASP factors | Baseline, 3, 6, 12 months | Histology, qPCR, ELISA, flow cytometry |
| Organ Function | Cardiac, renal, hepatic function | Every 3 months | Echocardiography, serum biochemistry |
| Pathology | Age-related lesions, neoplasms | Terminal necropsy | Histopathological evaluation |
This compound exerts its primary senolytic effect through selective targeting of Senescent-Cell Anti-Apoptotic Pathways (SCAPs). Senescent cells upregulate pro-survival networks that protect them from apoptosis, and this compound disrupts these pathways, preferentially inducing programmed cell death in senescent cells while minimally affecting normal cells. Research indicates that this compound modulates the BCL-2 family protein balance, increasing pro-apoptotic signals while decreasing anti-apoptotic factors specifically in senescent cells. This selective apoptosis induction enables this compound to reduce the senescent cell burden without requiring continuous administration, as demonstrated by its "hit-and-run" efficacy where even intermittent treatment maintains reduced senescence levels [1] [2] [3].
The senolytic activity of this compound exhibits cell-type specificity, with varying potency across different senescent cell populations. Studies using human adipose tissue explants demonstrated that this compound effectively clears senescent T cells, NK cells, progenitor cells, and endothelial cells, but has more limited effects on certain other cell types. This selective clearance pattern suggests that this compound may be particularly effective against senescent cells contributing to specific age-related pathologies, including those in adipose tissue, liver, kidney, and nervous system. The variable effect across cell types also highlights the potential for combination approaches with other senolytics that target complementary SCAPs for more comprehensive senescent cell clearance [1] [2].
Beyond its direct senolytic activity, this compound impacts multiple fundamental aging mechanisms through pleiotropic effects:
Antioxidant and Nrf2 Activation: this compound demonstrates potent antioxidant activity, reducing cellular reactive oxygen species (ROS) by activating the Nrf2/Keap1 signaling pathway. This pathway regulates the expression of numerous antioxidant and cytoprotective genes. This compound has been shown to restrain ROS production and improve Nrf2 activation in hepatocytes, protecting against oxidative stress-induced damage. This antioxidant effect complements its senolytic activity by potentially reducing the generation of new senescent cells due to oxidative damage [6] [5].
Anti-Inflammatory Pathways: this compound significantly suppresses chronic inflammation through multiple mechanisms. It inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses, reducing the expression of pro-inflammatory cytokines including IL-6 and TNF-α. Additionally, this compound inactivates glycogen synthase kinase 3β (GSK-3β) via phosphorylation at Ser9, leading to inhibited degradation and subsequent nuclear localization of β-catenin. The crosstalk between the GSK-3β/β-catenin and NF-κB pathways results in potent anti-inflammatory effects, as demonstrated in LPS-stimulated macrophages and zebrafish models of inflammation [7].
Metabolic Regulation: this compound influences metabolic pathways associated with longevity, including AMPK activation and mTOR inhibition, mimicking effects of caloric restriction. By activating AMPK and inhibiting mTOR, this compound promotes autophagy and improves metabolic homeostasis. These effects contribute to its beneficial impacts on age-related metabolic disorders, as demonstrated by studies showing this compound ameliorates non-alcoholic fatty liver disease (NAFLD) development in HFD-fed mice and improves glucose control and insulin sensitivity in rodent models of diabetes [5] [3].
The following diagram illustrates this compound's primary senolytic mechanism and additional anti-aging pathways:
Diagram 1: this compound's multi-targeted mechanism of action in lifespan extension. The diagram illustrates how this compound targets senescent cell anti-apoptotic pathways (SCAPs) to selectively clear senescent cells while simultaneously modulating inflammation, oxidative stress, and metabolic pathways through effects on NF-κB, Nrf2, AMPK, and mTOR signaling.
The anti-inflammatory mechanism of this compound involves specific molecular pathways, particularly in macrophage-mediated inflammation:
Diagram 2: this compound's anti-inflammatory mechanism through GSK-3β/β-catenin and NF-κB crosstalk. This compound inhibits LPS-induced inflammation by both directly suppressing NF-κB activity and indirectly through GSK-3β inhibition, leading to β-catenin stabilization and nuclear translocation, which further suppresses NF-κB-mediated proinflammatory gene expression.
A significant challenge in this compound translation is its poor oral bioavailability due to rapid metabolism in the digestive tract. Research indicates that conventional this compound formulations have limited absorption, with only small fractions reaching systemic circulation. To address this limitation, researchers have developed bioavailability-enhanced formulations that combine this compound with galactomannans from fenugreek, shown to increase this compound absorption by up to 25-fold in preclinical models. This enhanced formulation allows for lower effective doses and more consistent plasma levels, potentially improving both efficacy and safety profiles [3].
Alternative administration approaches under investigation include nanoparticle encapsulation, lipid-based delivery systems, and prodrug strategies to enhance this compound's solubility, stability, and tissue distribution. The intermittent dosing regimen (typically 2 consecutive days per month) takes advantage of this compound's "hit-and-run" mechanism, where periodic clearance of senescent cells provides sustained benefits without continuous drug exposure. This approach may partially mitigate bioavailability limitations while potentially reducing the risk of long-term side effects [1] [2] [3].
Several clinical trials are currently underway to evaluate this compound's potential in human age-related conditions. Initial human studies focus on conditions with demonstrated senescent cell involvement, including idiopathic pulmonary fibrosis, chronic kidney disease, and frailty in elderly populations. Based on preclinical efficacy and known safety profiles, this compound represents a promising candidate for human lifespan extension studies, though such trials present significant methodological and regulatory challenges.
Future research directions should prioritize:
The compelling preclinical evidence for this compound's healthspan and lifespan benefits, combined with its favorable safety profile and natural origin, support its continued investigation as a potentially transformative intervention for addressing age-related dysfunction and extending human healthspan [1] [2] [3].
This compound (3,7,3',4'-tetrahydroxyflavone) is a naturally occurring flavonol from the flavonoid group of polyphenols that has emerged as a promising senotherapeutic agent with potent senolytic activity. First identified as a senolytic in a 2018 landmark study published in EBioMedicine [1], this compound demonstrated superior senolytic activity compared to other flavonoids in clearing senescent cells while sparing normal, non-senescent cells. Senescent cells, often called "zombie cells," accumulate with age and contribute to tissue dysfunction through their senescence-associated secretory phenotype (SASP), which promotes chronic inflammation and oxidative stress [2]. Unlike other senolytics that require continuous dosing, this compound exhibits a "hit-and-run" mechanism, meaning intermittent administration is sufficient to reduce senescent cell burden, with effects persisting long after the compound has been cleared from the body [1].
The therapeutic potential of this compound spans multiple age-related conditions, with preclinical evidence supporting benefits for vascular dysfunction, physical frailty, cognitive decline, and overall healthspan extension. A critical characteristic of this compound is its favorable safety profile, with no severe adverse effects reported even at high doses in animal studies and early human trials [1]. This safety profile, combined with its natural occurrence in various fruits and vegetables (including strawberries, apples, persimmons, and cucumbers), positions this compound as a compelling candidate for translational senolytic intervention [3]. However, researchers must note that dietary intake alone is insufficient to achieve therapeutic senolytic concentrations, as strawberries contain only approximately 160 μg/g of this compound, necessitating supplementation for clinical effects [4].
Table 1: Comparative this compound Dosing Regimens Across Experimental Models
| Model System | Dosage | Administration Schedule | Key Outcomes | Citations |
|---|---|---|---|---|
| Aged Mice (27-month) | 50-100 mg/kg/day | 1 week on, 2 weeks off, 1 week on (oral gavage) | Improved arterial function, reduced vascular cell senescence, enhanced endothelial function, decreased aortic stiffness | [5] |
| Aged Mice (27-month) | 50 mg/kg/day | 1 week on, 2 weeks off, 1 week on (oral gavage) | Reduced frailty, improved grip strength, decreased senescence markers in skeletal muscle | [6] [7] |
| Progeroid & Aged Wild-type Mice | 20 mg/kg | Acute or intermittent dosing | Reduced senescence markers in multiple tissues, extended healthspan and lifespan | [1] |
| Human Cell Cultures (senescent HUVECs/HAECs) | 10-50 μM | 48-hour treatment | Decreased SA-β-gal activity, reduced SASP factors, selective clearance of senescent cells | [5] |
| Proposed Human Translation | 100-500 mg/day (maintenance); 20 mg/kg (senolytic) | 2-3 consecutive days monthly (senolytic pulse) | Based on mouse-to-human dose translation; human clinical trials ongoing | [4] [3] |
The intermittent dosing paradigm emerges as a consistent theme across this compound senolytic protocols, reflecting the compound's "hit-and-run" mechanism of action [1]. This approach involves relatively short periods of this compound administration followed by longer drug-free intervals, typically featuring a 1-week on, 2-weeks off, 1-week on schedule in preclinical models [5] [6]. This strategic timing allows for effective clearance of senescent cells while minimizing potential off-target effects and giving tissues time to naturally clear the apoptotic debris. The monthly cycling approach aligns with the biological reality that senescent cells accumulate gradually rather than instantaneously, making continuous senolytic therapy unnecessary and potentially counterproductive for long-term safety [3].
Dose-dependent effects have been observed across studies, with lower doses (50 mg/kg) effectively improving physical function and reducing frailty in aged mice [6] [7], while higher doses (100 mg/kg) produce more pronounced effects on vascular function and senescence clearance in multiple tissues [5]. The original senolytic identification study established that 20 mg/kg was sufficient to reduce senescence markers across multiple tissues and extend lifespan in both progeroid and normally aged mice [1]. This dose appears to represent a threshold concentration necessary to activate the apoptotic pathways selectively in senescent cells without affecting viable proliferating cells. Researchers should note that the optimal dosing protocol may vary depending on the target tissue, as different cell types exhibit varying susceptibility to this compound's senolytic effects, with adipose tissue showing particularly strong responses [1].
Table 2: this compound Formulations and Bioavailability Considerations
| Formulation Type | Bioavailability Profile | Recommended Administration | Experimental Evidence |
|---|---|---|---|
| Standard Powder | Low bioavailability due to poor solubility; rapid metabolism | With high-fat meals to enhance absorption | Used in majority of preclinical studies; demonstrated efficacy despite limitations |
| Liposomal/Phytosomal | 3-5x increased absorption due to enhanced solubility | Can be taken with or without food; lower doses required | Limited direct comparison in published literature; theoretically advantageous |
| With Piperine | Improved bioavailability through metabolic inhibition | Consider potential drug interactions with this approach | Enhanced effects noted in combination supplements |
| Vehicle Formulation (preclinical) | 10% EtOH, 30% PEG400, 60% Phosal 50 PG | Standardized for consistent dosing in animal studies | Used successfully in multiple mouse studies [5] [6] |
Cell Culture Models: For assessing this compound's senolytic activity in vitro, researchers typically employ two primary models of senescence: replicative senescence in human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) induced through serial passaging (e.g., passage 15 versus passages 3-6 for controls), and stress-induced premature senescence using oxidative stress (hydrogen peroxide treatment) or genotoxic stress (etoposide exposure) [1] [5]. These models provide complementary systems for evaluating this compound's effects on different senescence induction pathways.
Treatment Protocol: Senescent cells are treated with this compound concentrations ranging from 10-50 μM in complete endothelial cell growth media for 48 hours [5]. Following treatment, cells should be assessed for multiple senescence markers, including:
Experimental Controls: Proper controls must include non-senescent proliferating cells treated with identical this compound concentrations to confirm selective action against senescent cells, vehicle-treated senescent cells (DMSO typically <0.1%), and positive controls such as known senolytics (e.g., dasatinib + quercetin combination) [1] [5].
Animal Models: The most extensively validated model for this compound senolytic studies is the aged C57BL/6N mouse (27-month-old equivalents), which naturally accumulates senescent cells with aging [5] [6]. Additionally, progeroid models such as Ercc1−/Δ mice provide accelerated senescence accumulation for more rapid intervention assessment [1]. For mechanistic studies, transgenic p16-3MR mice enable selective clearance of p16INK4a-positive senescent cells following ganciclovir administration, allowing direct comparison with this compound treatment [5] [6].
Dosing Preparation: For oral administration in mice, this compound is typically prepared in a vehicle solution consisting of 10% ethanol, 30% PEG400, and 60% Phosal 50 PG [5] [6]. The compound is administered via daily oral gavage during active treatment periods at doses ranging from 50-100 mg/kg/day based on study objectives. The established intermittent regimen consists of: Day 1-7: Daily this compound administration, Day 8-21: No treatment, Day 22-28: Daily this compound administration [6].
Endpoint Assessments: At sacrifice (typically 1-2 weeks post-final dose), tissues should be collected for:
Tissue Collection and Processing: Human adipose tissue explants provide a translational model for evaluating this compound effects on human senescent cells [1]. Fresh adipose tissue samples obtained during surgical procedures should be processed within 2 hours of collection, minced into approximately 1-mm³ fragments, and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
Treatment and Analysis: Tissue explants are treated with 10-50 μM this compound for 48 hours, matching in vitro concentrations. Following treatment, assessment includes:
This ex vivo human tissue model provides critical bridging data between preclinical models and clinical applications, particularly for assessing cell-type-specific responses to this compound treatment [1].
Diagram 1: Molecular Mechanisms of this compound's Senolytic Activity. This pathway illustrates how this compound selectively targets and eliminates senescent cells through inhibition of key anti-apoptotic pathways, leading to mitochondrial-mediated apoptosis.
This compound exerts its senolytic effects through multiple complementary mechanisms that collectively target the unique vulnerabilities of senescent cells. The primary mechanism involves selective inhibition of pro-survival pathways that senescent cells depend on for their resistance to apoptosis [1]. Specifically, this compound downregulates members of the BCL-2 family of anti-apoptotic proteins and disrupts the PI3K/AKT signaling pathway, both of which are upregulated in senescent cells as part of their Senescent Cell Anti-Apoptotic Pathways (SCAPs) [1]. This targeted inhibition creates a lethal imbalance in the pro- and anti-apoptotic signals within senescent cells, pushing them toward programmed cell death while sparing normal cells that don't share this dependency network.
Additionally, this compound modulates mTOR signaling and enhances oxidative stress specifically in senescent cells, which already operate with elevated reactive oxygen species (ROS) levels [2]. This further stresses their compromised redox balance, pushing them beyond a survivable threshold. The heat shock protein 90 (HSP90) chaperone system, which stabilizes numerous client proteins essential for senescent cell survival, is another established target of this compound [1]. Through this multi-target mechanism, this compound effectively eliminates senescent cells while minimizing effects on normal proliferating cells, creating a favorable therapeutic window that enables the intermittent dosing strategy that characterizes its clinical application.
Despite promising preclinical results, significant translational challenges remain in advancing this compound as a clinically validated senolytic therapy. The most substantial limitation is the paucity of large-scale human trials confirming the safety and efficacy of this compound dosing regimens in diverse populations [8]. While early human studies have used doses up to 1,400 mg/day for 3 days without severe side effects, comprehensive long-term safety data is still lacking [4]. Additionally, the optimal dosing intervals for various human age groups and health conditions remain inadequately characterized, with current recommendations based primarily on extrapolation from murine models and theoretical considerations of senescent cell repopulation kinetics.
The bioavailability challenge represents another critical limitation, as this compound has demonstrated poor aqueous solubility and rapid metabolism in preclinical models [4] [8]. Although administration with fats or specialized formulations can improve absorption, the actual tissue concentrations achieved with oral dosing in humans remain poorly characterized. Furthermore, tissue-specific differences in this compound uptake and activity have been observed but not systematically quantified, creating uncertainty about whether certain target tissues receive sufficient exposure for meaningful senolytic effects [1]. Researchers should also note that current understanding of this compound's effects is largely based on studies in aged murine models, with limited data available in large animal models that might better predict human responses.
Table 3: Key Research Priorities for this compound Senolytic Development
| Research Domain | Specific Questions | Recommended Approaches |
|---|---|---|
| Clinical Translation | Optimal human dosing intervals; Long-term safety; Tissue-specific bioavailability | Randomized controlled trials with biomarker assessment; Advanced formulation development |
| Mechanistic Studies | Precise molecular targets; Cell-type specificity; Resistance mechanisms | Proteomic profiling; Single-cell RNA sequencing; CRISPR screening |
| Combination Therapies | Synergistic senolytic combinations; Sequencing with other geroprotectors | High-throughput senolytic screening; Animal models of multimorbidity |
| Biomarker Development | Senescent cell burden quantification; Treatment response monitoring | Multipanel SASP factor assays; Imaging biomarkers; Machine learning approaches |
| Formulation Science | Enhanced bioavailability; Tissue-targeted delivery | Nanoparticle systems; Prodrug strategies; Alternative administration routes |
To address these limitations, future research should prioritize standardized assessment protocols for senescent cell burden across tissues, enabling more direct comparison between studies [2]. The development of validated biomarkers of biological aging and senescent cell burden represents another critical need, as current markers like SA-β-gal staining and p16INK4a expression have limitations in specificity and quantitative accuracy [2]. Additionally, research should explore combination approaches with other senolytics or senomorphics that might enhance efficacy or reduce required doses, thereby potentially mitigating any unknown long-term risks [2]. Finally, formulation optimization to improve this compound's bioavailability through advanced delivery systems represents a promising direction to enhance therapeutic efficacy while potentially reducing the total dose required for senolytic effects.
This compound has emerged as a promising natural senolytic compound with robust preclinical evidence supporting its ability to reduce senescent cell burden and improve physiological function across multiple tissue systems. The established intermittent dosing protocol of 1 week on, 2 weeks off, 1 week on at doses of 50-100 mg/kg in murine models effectively clears senescent cells while minimizing potential side effects through its "hit-and-run" mechanism of action [5] [6]. The translation of these findings to human applications suggests monthly pulsed dosing of approximately 20 mg/kg (1,400 mg for a 70 kg individual) for 2-3 consecutive days as a rational starting point for clinical applications [4] [1].
Researchers should note that while the preclinical evidence is compelling, large-scale human clinical trials are still needed to definitively establish this compound's efficacy and optimal dosing parameters in diverse human populations [8]. The ongoing clinical trials investigating this compound for conditions including frailty, osteoarthritis, and vascular dysfunction will provide critical insights into its translational potential [7] [8]. In the interim, the protocols and application notes outlined in this document provide a scientifically grounded framework for researchers exploring this compound's senotherapeutic potential in both basic and translational research contexts.
The table below summarizes the key technological approaches documented in recent literature for improving fisetin's water solubility and dissolution rate.
| Technology / Approach | Key Excipients / Carriers Used | Reported Solubility/Dissolution Improvement | Reference(s) |
|---|---|---|---|
| Spray-Dried Solid Dispersion | Poly-methyl-β-cyclodextrin polymer | Complete dissolution (1:3 drug:polymer ratio) vs. 59% for 1:1 ratio [1] [2] | |
| Mechanochemical ASDs/ASIs | Eudragit polymers (EPO, L100) with HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) | Apparent solubility increased to 126.5 µg/mL (from ~10.45 µg/mL for pure this compound) [3] | |
| Nanocrystals | Stabilized with Poloxamer P407 | Sustained drug release (98.7% cumulative release over 3 days); Enhanced in vitro cytotoxicity [4] | |
| Hybrid-FENUMAT | Fenugreek Galactomannan (FG) hydrogel & sunflower lecithin | Human PK: 26.9x higher AUC; 23x higher Cmax vs. unformulated this compound [5] | |
| Enzymatic Encapsulation | Cycloamylose from cyclodextrin glucanotransferase | Improved low water solubility (specific quantitative data not provided in abstract) [6] |
Here are detailed methodologies for two of the most effective approaches from the search results.
This protocol uses a spray-drying technique to create a spherical amorphous solid dispersion.
This solvent-free method uses ball milling to create a ternary system with enhanced apparent solubility and biological activity.
Q1: Why is my solid dispersion still showing low dissolution?
Q2: My nanocrystal formulation is aggregating. How can I improve stability?
Q3: Which formulation strategy offers the best bioavailability?
The following diagram illustrates a logical workflow for selecting and developing a this compound formulation strategy, based on your experimental goals.
This compound faces two primary challenges in biological applications:
Researchers have developed several methods to overcome these challenges:
The following diagram illustrates the core challenges and strategic solutions for using this compound in cell culture.
Here are methodologies you can adapt to test this compound stability and activity in your own cell culture system.
This protocol is based on the approach used to create a highly bioavailable this compound formula [1].
A general approach for quantifying compound stability.
| Problem & Phenomenon | Possible Root Cause | Suggested Solution |
|---|---|---|
| Inconsistent results between experiments. | This compound degradation in stock solution or media. | Prepare fresh stock solutions in DMSO; use sealed, dark vials; aliquot and freeze at -20°C or -80°C. |
| Lack of biological effect even at high doses. | Compound degradation or poor solubility in media. | Use a bioenhanced formulation [1]; verify concentration in media via HPLC; include a positive control (e.g., known senolytic like dasatinib/quercetin). |
| Observed cytotoxicity at low, expected effective doses. | Precipitation of this compound in media, creating localized high concentrations. | Ensure proper solubilization; use nano-formulations [2]; sonicate stock solution before adding to media. |
The key to troubleshooting lies in understanding the basic pharmacokinetics and chemical properties of fisetin and its main metabolite.
The table below summarizes the quantitative pharmacokinetic data that highlights the interference challenge.
| Compound | Administration Route & Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Key Finding |
|---|---|---|---|---|
| This compound | 100 mg/kg (p.o., Mouse) [1] | Not Specified | Not Specified | Lower than geraldol |
| Geraldol | 100 mg/kg (p.o., Mouse) [1] | Not Specified | Not Specified | Higher than this compound; Dominant circulating metabolite |
| This compound (UF) | 1000 mg (p.o., Human) [2] | 9.97 | 12.67 (AUC0–12h) | Very low parent compound bioavailability |
| This compound (FF-20) | 1000 mg (p.o., Human) [2] | 238.2 | 341.4 (AUC0–12h) | Encapsulation reduced conversion to geraldol |
This metabolic pathway and its impact on analysis can be visualized as follows:
To ensure the accuracy of your assays, you must employ strategies that separate this compound from geraldol and account for the metabolite's activity.
The core of resolving metabolite interference lies in chromatographic separation.
Detailed Protocol (Chromatographic Separation): A developed and validated RP-HPLC method for this compound in rat plasma can be adapted [3].
Advanced Technique (LC-MS/MS): For higher sensitivity and definitive identification, use Liquid Chromatography with Tandem Mass Spectrometry.
The following diagram outlines the recommended experimental workflow to manage these factors:
| Experimental Model | Dosing Paradigm / Concentration | Key Efficacy Outcomes | Citation |
|---|
| Aged Mice (in vivo) | 50 mg/kg/day, oral gavage Intermittent: 1 week on, 2 weeks off, 1 week on | Improved frailty and grip strength; reduced senescence genes (Cdkn1a, Ddit4) in skeletal muscle. | [1] [2] | | Aged Mice (in vivo) | 100 mg/kg/day, oral gavage Intermittent dosing | Reversed age-related endothelial dysfunction; reduced SASP factor Cxcl12. | [3] | | Progeroid & Aged Wild-Type Mice (in vivo) | Acute or intermittent treatment | Reduced senescence markers in multiple tissues; extended median and maximum lifespan. | [4] | | Diabetic Aortic Aging Mouse Model (in vivo) | Chronic treatment | Reduced senescent cell burden in aorta; alleviated aortic aging. | [5] | | Senescent Human Fibroblasts (in vitro) | Varied (screening of 10 flavonoids) | this compound identified as the most potent senolytic in the panel. | [4] |
This compound clears senescent cells through multiple pathways. The following diagram illustrates the key mechanisms and a general workflow for a senolytic experiment.
Here are detailed methodologies for key in vivo and in vitro experiments based on the cited studies.
This protocol is adapted from the 2025 study that showed improvements in physical function [1] [2].
This methodology is based on the foundational screening study that identified this compound's potency [4].
Q1: Why is intermittent dosing recommended for senolytics like this compound? Intermittent dosing is a core principle of senolytic therapy. The goal is to periodically "hit" and clear accumulated senescent cells, then "run" to allow the immune system to clear the debris, minimizing potential off-target effects or toxicity from continuous exposure [4]. This approach has proven effective in multiple preclinical models [1] [2].
Q2: How does the senolytic efficacy of this compound compare to other compounds like quercetin? A head-to-head screening of 10 flavonoids in senescent murine and human fibroblasts identified this compound as the most potent senolytic, outperforming quercetin [4]. In vivo studies have shown that its effect on improving physical function is comparable to genetic clearance of senescent cells and treatment with the synthetic senolytic ABT-263 [1] [2].
Q3: What are the critical pathways to validate this compound's activity in my model? Beyond measuring senescence markers (p16, p21, SA-β-Gal), key pathways to investigate include:
Q4: What is a major challenge in translating these doses to human studies? Bioavailability is a significant challenge. Standard this compound has relatively low oral bioavailability [7]. When planning experiments or interpreting data, consider that effective doses in mice may require formulation optimization for human translation. Some studies are exploring advanced formulations (e.g., with galactomannan fiber) to boost absorption [7].
The following table summarizes the specific senescent cell types that this compound has been shown to target in various models, highlighting its selective activity.
| Tissue/Organ | Senescent Cell Type Targeted | Model System | Key Evidence/Impact |
|---|---|---|---|
| Adipose Tissue | Progenitor cells, T cells, NK cells, endothelial cells [1] | Murine and human explants [2] [1] | Reduced senescence markers in a subset of cells [2] [1]. |
| Brain | Neurons (NEUN+), Astrocytes (GFAP+), Microglia (IBA1+) [3] | Old sheep [3] | Significant decrease in P16+ and GLB1+ senescent cells across all three neural cell types [3]. |
| Skeletal Muscle | General senescent cell burden [4] | Old mice [4] | Downregulation of senescence-related genes (e.g., Cdkn1a, Ddit4); improved physical function [4]. |
| Liver, Lung, Spleen, Heart | General senescent cell burden [3] | Old sheep [3] | Significant downregulation of GLB1 (liver) and P21 (liver, lung); decreasing trends in other organs and genes [3]. |
Here are detailed methodologies for key experiments used to evaluate this compound's cell-type specific effects.
The diagram below illustrates the core mechanism of how this compound is believed to selectively target senescent cells, focusing on the key signaling pathways involved.
Diagram Explanation: This diagram visualizes the hypothesized mechanism of this compound's senolytic action. This compound targets Senescent-Cell Anti-Apoptotic Pathways (SCAPs), which protect senescent cells from programmed cell death [1]. It inhibits key anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 [5]. Simultaneously, it upregulates pro-apoptotic proteins (Bax, Bak) and activates executioner enzymes (Caspase-3/8), tipping the balance toward apoptosis specifically in senescent cells [5]. This process is influenced by this compound's modulation of upstream pathways like PI3K/Akt/mTOR, MAPK, and NF-κB [5].
Q: Why does this compound clear senescent cells in some tissues but not others? A: This cell-type specificity is due to variations in how different senescent cells resist apoptosis. Senescent cells rely on a specific portfolio of SCAPs for survival. This compound is effective against cells that depend on pathways it can inhibit (e.g., BCL-2 family), while cells using other dominant SCAPs may be resistant [1] [5].
Q: What is a major advantage of this compound's "hit-and-run" dosing regimen? A: Because senescent cells take time to re-accumulate after being cleared, intermittent administration (e.g., a few days of treatment followed by weeks off) is sufficient to reduce the overall burden. This minimizes potential side effects and drug exposure, making it a highly practical and translatable therapeutic strategy [1] [4].
The table below summarizes the dosing regimens reported in scientific literature and commercial research. Please note that these are primarily from animal studies or early-stage human trials and should be used to inform, not replace, rigorous experimental design.
| Model / Context | Reported Dosage & Frequency | Key Rationale & Observations | Source / Citation |
|---|---|---|---|
| Animal Studies (Mice) | 20 mg/kg/day for 2 consecutive days, repeated monthly. | This intermittent, high-dose protocol demonstrated reduced senescence markers and extended healthspan and lifespan in aging mice. [1] | |
| Human Nutritional Studies (Intermittent Protocol) | 500-1000 mg daily for 2-3 consecutive days per month. | This "pulse dosing" aims to maximize senolytic clearance while minimizing potential side effects from continuous use. [2] | |
| Human Nutritional Studies (Quarterly Protocol) | 1000-2000 mg daily for 3-5 consecutive days, repeated quarterly. | An alternative, less frequent pulse strategy for senescent cell clearance. [2] |
| In Vitro Cell Culture | 25-50 μM (used in hepatic insulin resistance studies). 6-60 μM (used in antimitotic activity studies). | Concentrations are context-dependent. Researchers should conduct dose-response studies for their specific cell models and readouts. [3] [4] | |
Understanding this compound's mechanisms is crucial for troubleshooting experimental outcomes. This compound is described as a multi-node regulator that targets several senescence-associated pathways.
To confirm this compound's senolytic activity in your experimental system, follow this general workflow. Key steps include inducing senescence, applying this compound with an intermittent pulse, and then using multiple assays to quantify clearance.
Key Experimental Considerations:
Q1: Why is intermittent dosing preferred over daily administration for senolytics like this compound? The prevailing hypothesis is that a short, high-concentration "pulse" is sufficient to trigger apoptosis in the sensitive senescent cell population. This approach may also reduce the risk of off-target effects on proliferating or non-senescent cells that could occur with chronic exposure. [1] [2]
Q2: How does this compound's senolytic activity and dosing compare to other common senolytics? this compound is considered a "mild, broad-spectrum" senolytic with a multi-target mechanism. The table below provides a comparative overview based on current research. [1]
| Compound | Proposed Core Mechanism | Reported Dosing Logic | Key Safety Notes |
|---|---|---|---|
| This compound | Multi-node regulation of p16/p21, p53, BCL-2 balance; inhibits NF-κB. | 20 mg/kg/day x 2 days (mouse); 500-1000 mg/day x 2-3 days (human pulse). | Generally well-tolerated; high doses may cause transient liver enzyme fluctuations. |
| Dasatinib + Quercetin (D+Q) | Dasatinib inhibits tyrosine kinases; Quercetin affects PI3K/AKT/BCL-2. Complementary. | Dasatinib 100 mg/day + Quercetin 1000-1250 mg/day for 2-3 days, repeated every 2-4 weeks. | Dasatinib carries risks of pleural effusion, pulmonary hypertension, and myelosuppression. |
| Navitoclax (ABT-263) | Potent, direct inhibitor of BCL-2/BCL-XL. Triggers mitochondrial apoptosis. | Continuous dosing in oncology (150-250 mg/day). | Causes dose-dependent thrombocytopenia (platelet reduction), limiting its utility. |
| PCC1 (Procyanidin C1) | Biphasic: low dose (senomorphic) suppresses SASP; high dose (senolytic) triggers apoptosis via BCL-2 family. | In animal models: low-dose maintenance or high-dose "hit-and-run" pulses. | Derived from grape seed; currently exhibits a high safety window in preclinical models. |
Q3: What are the major challenges in translating this compound dosing from animal models to humans? Key challenges include addressing this compound's low oral bioavailability and understanding its tissue-specific distribution and metabolism. [5] [2] Formulation strategies (e.g., liposomal, nanoemulsions) are being explored to enhance bioavailability. Furthermore, the heterogeneity of senescent cells across different tissues means that an effective dosing regimen for one organ system may not be directly applicable to another. [1]
FAQ: Why does fisetin exhibit such poor bioavailability despite its promising therapeutic potential?
This compound faces significant bioavailability limitations primarily due to its poor aqueous solubility (approximately 10.45 µg/mL) and extensive rapid metabolism through phase II biotransformation into sulfate and glucuronide conjugates. Following oral administration, this compound undergoes presystemic metabolism and demonstrates an absolute bioavailability ranging from 7.8% to 44.1% across different studies. The compound's high lipophilicity (logP ≈ 3.2) further complicates its formulation development, while its short half-life necessitates frequent dosing to maintain therapeutic concentrations [1] [2].
Table 1: Key Pharmacokinetic Parameters of Unformulated this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Water Solubility | 10.45 µg/mL | In vitro measurement | [1] |
| Absolute Bioavailability | 7.8%-44.1% | Oral administration in animal models | [2] |
| Lipophilicity (logP) | 3.2 | Calculated partition coefficient | [1] |
| Maximum Plasma Concentration | 2.53 µg/mL | 15 min after i.p. administration (223 mg/kg) | [1] |
| Major Metabolites | Geraldol, glucuronidated/sulfated conjugates | In vivo identification | [3] [2] |
Troubleshooting Guide: Selecting appropriate nanocarriers based on research objectives
Table 2: Comparison of Nanoformulation Strategies for this compound
| Formulation Type | Composition | Particle Size (nm) | Encapsulation Efficiency | Key Outcomes |
|---|---|---|---|---|
| Hybrid-FENUMAT | Fenugreek galactomannan hydrogel + this compound micelles | Not specified | Not specified | 26.9-fold ↑ AUC, 23-fold ↑ Cmax vs. unformulated this compound in humans [3] |
| Polymeric Nanoparticles | PLA, PLGA, MPEG-PCL | 140-226 | 70-90% | Enhanced antitumor efficacy, controlled release profiles, reduced toxicity [1] [4] |
| Amorphous Solid Dispersion | Copovidone matrix via scCO2 | Not specified | Not specified | Enhanced solubility, improved dissolution, maintained antioxidant activity [5] |
| Lipid-Based Systems | Liposomes, nanoemulsions | 100-200 | ~70% | Improved gastrointestinal stability, enhanced brain delivery [2] |
FAQ: How does amorphous dispersion improve this compound bioavailability?
The amorphization process transforms crystalline this compound into a higher energy state with disordered molecular arrangement, significantly enhancing dissolution properties. Using supercritical CO2 technology with copovidone as a carrier creates amorphous solid dispersions that demonstrate:
Materials: this compound (98.2% purity), fenugreek galactomannan (FG), sunflower lecithin, sunflower oil, microcrystalline cellulose as excipient.
Equipment: High-shear mixer, evaporator, capsule filling machine, DSC, PXRD, FTIR, SEM, DLS, HR-TEM.
Procedure:
Materials: this compound (>95% purity), poly(1-vinylpyrrolidone-co-vinyl acetate) (copovidone).
Equipment: SFT-120 supercritical fluid apparatus, tube mill for grinding, analytical balance.
Procedure:
Study Design: Single-dose, comparative, double-blinded, cross-over protocol.
Subjects: 15 healthy volunteers (12 males, 3 females) aged 22-55 years with BMI 18-25 kg/m².
Dosing:
Blood Sampling: Collect at 0.5, 1, 2, 3, 5, 8, and 12 hours post-administration.
Analytical Method:
Key Results from Clinical Study:
This compound Pharmacokinetic Challenges & Solutions
Experimental Workflow for this compound Formulation Development
FAQ: Why is the conversion of this compound to geraldol significant in pharmacokinetic studies?
Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is an active metabolite of this compound that demonstrates potentially enhanced cytotoxic activity against tumor cells compared to the parent compound. However, this conversion represents a metabolic pathway that reduces circulating levels of native this compound. Formulation strategies that reduce this conversion, such as the Hybrid-FENUMAT system, help maintain higher concentrations of the parent compound, which may be desirable depending on the therapeutic target. Researchers should monitor both this compound and geraldol levels in pharmacokinetic studies to fully understand the exposure-response relationship [3] [2].
Troubleshooting Guide: Addressing common formulation instability issues
Problem: Particle aggregation in nanoformulations
Problem: Crystallization of amorphous dispersions during storage
Problem: Burst release in polymeric nanoparticles
FAQ: What analytical techniques are essential for comprehensive this compound formulation characterization?
A robust characterization panel should include:
Recent advances include the development of CMS121, a novel this compound derivative with modified pharmacokinetic properties. Phase I clinical trials demonstrated that CMS121 is generally well-tolerated with dose-proportional pharmacokinetics. Notably, age-dependent effects were observed, with elderly subjects showing higher systemic exposure and longer elimination half-lives. This highlights the importance of considering patient demographics in this compound formulation development. The fed state also increased CMS121 exposure by approximately 50%, suggesting food effects should be evaluated in clinical studies [6].
The continued exploration of hybrid technologies that combine multiple approaches (e.g., nanocarriers within hydrogel systems) represents the cutting edge of this compound formulation science. Additionally, targeted delivery systems that exploit this compound's ability to cross the blood-brain barrier show particular promise for neurological applications, including Alzheimer's disease, stroke recovery, and other neurodegenerative conditions [3] [2] [7].
| Question | Key Issue | Recommended Strategy & Rationale | Key Supporting Evidence |
|---|---|---|---|
| How to minimize fisetin's genotoxic effects? | At higher concentrations, this compound acts as a clastogen (causes DNA breaks); at lower doses, it can act as an aneugen (causes chromosome mis-segregation) [1] [2]. | Use the lowest effective concentration. Prioritize intermittent dosing ("hit-and-run") over continuous exposure to reduce cumulative DNA damage risk [1] [3] [2]. | This compound inhibits topoisomerase II, leading to double-strand DNA breaks. It also rapidly disrupts kinetochore protein localization, causing aneuploidy [1] [2]. |
| How to improve this compound's solubility and delivery? | This compound is highly hydrophobic, leading to poor bioavailability and requiring high, potentially toxic concentrations to achieve effects in vitro [4]. | Utilize drug delivery systems. Liposomal encapsulation enhances cellular uptake and therapeutic efficacy, allowing lower, safer doses to achieve senomorphic effects [4]. | Liposome-encapsulated this compound showed enhanced efficacy in reducing SASP (IL-6, IL-8) in senescent cells, even at low concentrations [4]. |
| How to avoid unintended cytotoxicity in non-target cells? | As a senolytic, this compound should selectively clear senescent cells, but its mechanisms (e.g., Aurora B kinase inhibition) can also disrupt mitosis in healthy, proliferating cells [1]. | Confirm senescence state of cell models before treatment. Employ intermittent dosing protocols (e.g., 1 week on, 2 weeks off) validated in vivo to leverage "hit-and-run" senolytic action [5] [3]. | Intermittent dosing in old mice cleared senescent cells and improved health without apparent toxicity, unlike continuous treatment [5] [3]. |
This protocol is based on established methods for clearing senescent cells in mouse models with minimal side effects [5].
Using encapsulated this compound can significantly enhance its delivery and effect at lower, safer concentrations [4].
The following diagrams illustrate this compound's primary off-target mechanisms and the corresponding mitigation workflows.
Fisetin's stability is influenced by several environmental factors. The table below summarizes the key conditions and recommendations for optimal storage.
| Factor | Impact on Stability | Recommended Storage Condition |
|---|---|---|
| Light | Photosensitive; degrades upon exposure [1]. | Store in dark or amber-colored containers to protect from light [1]. |
| Temperature | Degrades at elevated temperatures [1]. | Store at cool temperatures, below 25°C; refrigerate for extended stability [1]. |
| pH | Relatively stable in neutral/slightly acidic conditions; degrades rapidly in strong acids or bases [1]. | Maintain neutral pH conditions for solutions. |
| Physical Form | Dry powder form has superior stability compared to solutions [1]. | Store powder in a cool, dry place, ideally in a desiccator or vacuum-sealed container [1]. |
| Solvent | Aqueous solutions degrade faster; more stable in organic solvents like DMSO or ethanol [1]. | For solutions, use freshly prepared where possible; for stock, use DMSO and store refrigerated [1]. |
Conventional storage may not suffice for long-term or challenging applications. Encapsulation and nanoformulation technologies have shown remarkable success in stabilizing this compound.
Yeast Cell Encapsulation: One study demonstrated that encapsulating this compound within Saccharomyces cerevisiae (baker's yeast) cells via sonoprocessing, followed by spray-drying, dramatically improved its stability [2].
Lipid-Based Nanoformulations: Liposomes and nanocrystals are highly effective for enhancing this compound's stability and bioavailability.
The following diagram illustrates the core factors affecting this compound stability and the advanced strategies to mitigate them.
Here are detailed methodologies for key experiments cited in this guide, which you can adapt for your own stability studies.
This method uses ultrasound to encapsulate this compound into yeast cells, followed by spray-drying to create a stable powder.
This protocol describes creating a stable liposomal delivery system for this compound.
Q1: What is the shelf life of this compound in powder form versus in a solution?
Q2: How can I improve the stability of this compound for in vivo or therapeutic studies?
Q3: My this compound solution changed color. Does this indicate degradation?
The table below summarizes senolytic agents often studied in combination, their main targets, and critical experimental considerations.
| Senolytic Agent | Primary Class / Target | Key Mechanisms of Action | Reported Combinations | Experimental Considerations |
|---|---|---|---|---|
| Fisetin [1] [2] | Flavonoid / Multiple | Senescent cell apoptosis; Suppresses mTOR, BCL-2 family pathways [3] | Quercetin [4], Curcumin (as a senescent cell inducer) [4] | Cell-type specific activity; intermittent dosing [2] [5] |
| Quercetin [6] [7] | Flavonoid / Multiple | Inhibits PI3K, BCL-2 family members [6] [7] | Dasatinib (D+Q) [6] [7], this compound [4] | Often used with Dasatinib for broader efficacy; less potent than this compound alone in some screens [2] |
| Dasatinib [6] [7] | Tyrosine Kinase Inhibitor / Multiple | Pan-inhibitor of tyrosine kinase receptors [7] | Quercetin (D+Q) [6] [7] | Targets different senescent cell types than Quercetin; clinical trials for intermittent use [6] |
| Curcumin [4] | Senescence Inducer / Multiple | Induces senescence in cancer cells via mitotic slippage, DNA damage, p21 activation [4] | This compound & Quercetin (as follow-up senolytics) [4] | Not a senolytic itself; used in a "one-two punch" strategy to first induce senescence, then clear cells [4] |
Here are answers to common technical questions you might encounter.
Q1: The senolytic combination isn't working in my cell model. What could be wrong?
Q2: How do I design an experiment using a "one-two punch" strategy with this compound?
The following diagram illustrates this logical workflow:
Q3: I'm seeing toxicity in non-senescent cells. How can I improve specificity?
This protocol is adapted from a published study demonstrating the clearance of senescent cancer cells [4].
1. Cell Culture and Senescence Induction:
2. Senolytic Treatment:
3. Assessment of Senescence and Cell Death:
The field is moving beyond small-molecule repurposing. Promising new strategies include:
Here are answers to common challenges in fisetin delivery system development:
1. How can I improve this compound's poor aqueous solubility for in vitro assays? this compound has very low aqueous solubility (approximately 10.45 µg/mL), which is a major bottleneck for biological testing [1]. Pre-dissolving this compound in a small volume of Tromethamine (Tris) solution has been shown to be an effective strategy. One study used a 6% (w/v) Tris solution to dissolve this compound before incorporating it into a lipid-polymer hybrid nanoparticle system, which significantly enhanced its solubility for subsequent formulation steps [2].
2. Which nanocarrier system is most effective for this compound delivery? The choice of nanocarrier depends on your target application. The table below summarizes the performance of different systems based on recent studies:
| Nanoformulation Type | Key Composition | Target Condition | Reported Advantages |
|---|---|---|---|
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [2] | Gelucire, Labrasol, Chitosan coating | Severe Acute Pancreatitis | High entrapment efficiency (~62%), sustained release, enhanced mucoadhesion |
| Nanoemulsion (NE) [3] | Capmul MCM, Tween 80, Transcutol P | Alzheimer's Disease | Enhanced oral bioavailability (2.74-fold increase), improved brain delivery |
| Amorphous Solid Dispersion [4] | Copovidone (CPV), supercritical CO₂ processing | Neuroprotection | Significantly enhanced solubility and dissolution rate |
| Polymeric Nanoparticles [5] | Not Specified | Psoriasis | Improved skin penetration and retention |
3. My formulation has low encapsulation efficiency (EE). How can I improve it? Low EE is often due to drug leakage during preparation. Using a double emulsion (w/o/w) technique combined with ultrasonication can significantly improve EE for hydrophilic drugs. One study achieved an EE of 61.76% for this compound-loaded LPHNPs by dissolving the drug in an internal Tris aqueous phase, emulsifying it with a melted lipid phase (Gelucire/Labrasol), and then forming a double emulsion using a chitosan solution [2]. The precise control of ultrasonication parameters (e.g., 90% amplitude, ice bath) is critical for forming a stable primary emulsion and preventing drug loss.
4. How can I evaluate the in vivo efficacy of my this compound delivery system? Robust in vivo models are essential for validation. The following table outlines well-established protocols:
| Disease Model | Induction Method | Treatment & Assessment | Key Findings |
|---|---|---|---|
| Alzheimer's Disease [3] | AlCl₃ (100 mg/kg/day, i.p. for 60 days) | Oral this compound Nanoemulsion (20 mg/kg, 14 days); Morris water maze, neurotransmitter levels | Improved cognitive function, reduced acetylcholinesterase activity |
| Severe Acute Pancreatitis (SAP) [2] | L-arginine (2.5 g/kg, i.p., two doses 1 hr apart) | Oral this compound-LPHNPs (40 mg/kg, prophylactic); serum amylase/lipase, histopathology | Reduced pancreatic and multi-organ injury markers |
| Spinal Cord Injury (SCI) [6] | Aneurysm clip compression at T10 level | Oral this compound (10-40 mg/kg, 28 days); BBB locomotor scale, cytokine levels | Dose-dependent improvement in locomotion, reduced TNF-α and IL-6 |
| Liver Cancer [7] | Xenograft model in C57BL/6 mice | This compound treatment; tumor volume, NETs markers (CitH3, MPO) | Inhibited tumor growth, reduced neutrophil extracellular traps (NETs) |
Here are detailed methodologies for key formulation and analysis processes cited in the research.
Protocol 1: Formulating this compound-Loaded Lipid Polymer Hybrid Nanoparticles (LPHNPs)
This protocol is adapted from a study that successfully used LPHNPs for enhanced oral delivery [2].
The following diagram illustrates this workflow:
Protocol 2: Assessing Anti-inflammatory Mechanism via NF-κB Pathway
This compound's anti-inflammatory effect is often mediated through the inhibition of the NF-κB pathway, as demonstrated in a model of Spinal Cord Injury [6]. You can validate this mechanism in your cell models.
The molecular mechanism is summarized in the pathway below:
For a quick comparison, the following table summarizes two validated methods for this compound analysis:
| Method | Key Application | Linear Range | LOD | LOQ | Key Instrumentation & Parameters |
|---|---|---|---|---|---|
| UV Spectrophotometry [1] [2] | Bulk material & pharmaceutical formulations | 2-10 μg/mL [1]; 4-12 μg/mL [2] | 0.28 μg/mL [2] | 0.86 μg/mL [2] | Solvent: Methanol; Detection Wavelength (λmax): 362 nm [2] / 360 nm [1] |
| RP-HPLC/UFLC [3] [4] | Bioanalytical (rat plasma), pharmacokinetic studies | 25–125 ng/mL [3] | 3.18 ng/mL [3] | 9.66 ng/mL [3] | Column: C-18 reverse phase; Mobile Phase: Acetonitrile and 0.2% orthophosphoric acid (30:70 v/v); Flow Rate: 1 mL/min; Detection: 362 nm; Internal Standard: Quercetin; Retention Time: 8.3 min (this compound), 16.9 min (Quercetin) [3] |
Here are answers to some common questions and issues you might encounter.
1. Which method should I choose for my analysis? Your choice depends on your sample type and the required sensitivity.
The diagram below illustrates this decision-making process.
2. My this compound recovery rates in biological samples are low and inconsistent. What could be the issue? Low recovery in bioanalysis is often related to the sample preparation step.
3. The this compound peak in my HPLC chromatogram is broad or has a tailing factor. How can I improve it? Peak shape issues are often related to the mobile phase composition or column condition.
4. Why is it challenging to detect this compound in plasma after oral administration? This is a well-known challenge rooted in this compound's physicochemical properties.
5. Besides the parent compound, what else should I look for in bioanalytical studies? You should also target its metabolites.
Protocol 1: UV Spectrophotometric Method for this compound in Formulations [1] [2]
This workflow outlines the steps for using UV spectrophotometry to analyze this compound.
Protocol 2: RP-HPLC/UFLC Method for this compound in Rat Plasma [3]
This workflow outlines the steps for analyzing this compound in biological samples using RP-HPLC.
The table below compares the core mechanisms of fisetin with major classes of standard chemotherapeutic drugs.
| Agent | Primary Mechanism of Action | Key Molecular Targets |
|---|---|---|
| This compound (Experimental) | Multi-targeted: induces apoptosis, inhibits proliferation/angiogenesis, causes cell cycle arrest [1] [2] | p53, Caspases, Bcl-2 family, NF-κB, PI3K/Akt/mTOR, VEGF [1] [3] [2] |
| Standard Chemotherapeutics [4] | ||
| • Alkylating Agents | Damages DNA, prevents replication [4] | DNA strands |
| • Antimetabolites | Impersonates metabolites, inhibits DNA/RNA synthesis [4] | Enzymes (e.g., thymidylate synthase) |
| • Antimicrotubular Agents | Inhibits spindle formation, arrests cell division [4] | Microtubules |
| • Topoisomerase Inhibitors | Causes DNA breaks by inhibiting repair enzymes [4] | Topoisomerase enzymes |
The table below summarizes key experimental findings for this compound's anticancer effects from preclinical studies.
| Cancer Type | Experimental Model | Key Findings & Efficacy (IC50/Dosage) | Mechanistic Insights |
|---|---|---|---|
| Head & Neck [3] | SCC-9, SCC-25, A-253 cell lines | IC50: 38.85 - 62.34 µM [3] | G2/M and S phase arrest; ↓Bcl-2, ↑Caspase-3, Cytochrome c release [3] |
| Colorectal [5] [2] | SW480 cell line; Clinical trial (37 patients) | IC50 (Nano-Fisetin): 50 µM [5]; 100 mg/day for 7 weeks reduced inflammation [2] | Enhanced DNA binding; reduced inflammatory markers (IL-8, CRP) [5] [2] |
| Prostate [1] | PC3 cell line | Inhibited metastasis [1] | ↓PI3K/AKT, JNK pathways; ↓MMP-2 & MMP-9 [1] |
For researchers aiming to validate these findings, here are summaries of key methodologies used in the cited studies.
1. Cytotoxicity and IC50 Determination (MTT Assay)
2. Assessing Apoptosis (Western Blot Analysis)
3. Cell Cycle Analysis (Flow Cytometry)
The diagram below illustrates the key molecular pathways through which this compound exerts its anticancer effects.
For drug development professionals, the most promising research vector involves overcoming this compound's poor bioavailability. The development of nano-formulations (e.g., Nano-FIS) has shown a dramatic increase in DNA binding stability and a significantly lower IC50 compared to standard this compound, highlighting the critical role of delivery systems [5]. Future research should prioritize human clinical trials to validate preclinical efficacy and explore its role as an adjuvant therapy to enhance standard treatments [2].
| Polyphenol | Primary Dietary Sources | Key Antioxidant & Biological Properties | Notable Experimental Data (Assay/Model) |
|---|
| Fisetin | Strawberries (160 µg/g), apples, persimmons, onions [1] [2] | - Potent antioxidant and anti-inflammatory [1]
The data in the table above was generated using standardized assays. Understanding these methodologies is crucial for interpreting results.
Radical Scavenging Assays: These measure a compound's ability to neutralize stable free radicals.
Reduction-Based Assays: These measure the reducing power of an antioxidant.
Cellular and In Vitro Models: These provide more biologically relevant context.
The following diagram illustrates the relationship between different assessment methods and the biological relevance of the data they provide.
For your research and development work, please note these critical points:
Bioavailability is a Major Hurdle: Like many polyphenols, this compound has low water solubility and poor oral bioavailability, which can limit its efficacy [1]. Research is actively exploring solutions like nano-delivery systems (polymer nanoparticles, lipid vesicles) and combination with absorption enhancers (e.g., galactomannans from fenugreek, which reportedly increased this compound bioavailability by up to 25 times) to overcome this challenge [1] [3].
The Matrix and Formulation Matter: The antioxidant activity measured in purified compounds can differ significantly when they are in a food matrix or a formulated product. Studies show that purified polyphenol extracts (IPE) can have higher bioactivity and bioaccessibility than their counterparts in a whole fruit matrix extract (FME) due to the removal of interfering components like fibers and pectins [9].
No Single "Best" Antioxidant: The evidence does not crown a single polyphenol as the absolute strongest. This compound stands out for its potent and selective senolytic activity, which is of significant interest for anti-aging and age-related disease research [3]. Quercetin and EGCG are also exceptionally powerful antioxidants with vast health benefit profiles. The choice for a specific application depends on the targeted biological pathway and the required physicochemical properties.
This compound (3,7,3',4'-tetrahydroxyflavone) is a dietary flavonol found in various fruits and vegetables including strawberries, apples, grapes, onions, and cucumbers, typically at concentrations ranging from 2-160 μg/g in different food plants [1]. This polyphenolic compound features a diphenyl propane structure comprising two aromatic rings linked through an oxygenated heterocyclic ring, with its bioactivity primarily dependent on hydroxyl groups at the 3, 7, 3', and 4' positions [1]. The double bond between C2 and C3, carbonyl group at C4, and particularly the OH group at C7 in ring A alongside OH groups at C3' and C4' in ring B collectively contribute to this compound's potent antioxidant activity [1].
This compound exhibits a multi-target mechanism in mammalian systems, functioning through several complementary biological pathways. It demonstrates senotherapeutic properties by reducing senescent cell formation (senoprevention) and selectively clearing existing senescent cells (senolysis) [2]. Through its superior antioxidant capacity, this compound decreases intracellular reactive oxygen species (ROS) accumulation, thereby alleviating oxidative damage to cellular DNA and proteins [2]. Additionally, this compound displays anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating key signaling pathways including MAPK, PI3K/Akt, and NRF2 cascades [3] [4]. The compound's ability to influence these diverse molecular targets underpins its tissue-specific physiological effects, which will be explored in detail throughout this review.
Table 1: Tissue-specific effects of this compound across experimental models
| Tissue/Cell Type | Experimental Model | Key Findings | Dosage/Concentration | Proposed Mechanisms |
|---|---|---|---|---|
| Vascular Smooth Muscle Cells | Primary human aortic VSMCs under pro-calcific conditions | Suppressed calcific marker expression (BMP2, ALPL, CBFA1); Reduced calcium deposition | 1 μM | DUSP1-mediated p38 MAPK inhibition; Reduced senescence markers (CDKN1A, GLB1) [5] |
| Liver | HFD-induced MAFLD mouse model; HepG2 cells | Improved blood glucose, lipid disorder, liver steatosis; Reduced liver TG/TC content | 20 mg/kg (in vivo); 25-50 μM (in vitro) | GSK-3β/Nrf2/HO-1 pathway activation; PEPCK and G6PC downregulation [6] |
| Adipose-Derived Stem Cells | Human primary ADSCs during culture expansion | Attenuated senescence markers (ROS, SA-β-gal, SAHF); Maintained differentiation potential | Dose-dependent (study optimized) | Selective clearance of senescent cells; Antioxidant activity [7] |
| Dermal Tissue | Animal models of skin aging | Eliminated ~66% of senescent dermal fibroblasts; Increased collagen density by 41.2% | Not specified | Selective senolysis; mTOR/IL-17A pathway regulation [2] |
| Brain/Neural Tissue | Neurodegenerative disease models | Reduced neuroinflammation; Increased dopamine levels (1.8-2.2x); Improved cognitive function | Varied by study | Blood-brain barrier penetration; Free radical neutralization; PI3K/Akt, Nrf2 pathway activation [2] [1] |
| Periodontal Tissue | Rat periodontitis model; Human PDLFs | Reduced alveolar bone destruction; Attenuated oxidative stress in fibroblasts | In vivo model | Oxidative stress reduction in fibroblast populations; Inhibition of inflammatory cytokines [8] |
| Vascular Thrombosis | Mouse DVT model (IVC ligation) | Reduced thrombus size (10.4mg to 6.7mg); Decreased inflammatory cell infiltration | 20 mg/kg (pretreatment for 14 days) | MAPK signaling inhibition; NRF2 pathway activation; Reduced leukocyte adhesion [3] |
The investigation of this compound's senolytic effects on human primary adipose-derived stem cells requires careful experimental execution to ensure reproducible results [7]:
Cell Culture and Expansion: Banked ADSCs from multiple donors (age range: 10-80 years) should be cultured in DMEM-F:12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are maintained in tissue culture-treated T75 flasks at 37°C in humidified air with 5% CO2, and passaged at 70-90% confluency with reseeding at 1:4 dilution [7].
Senescence Induction: During culture expansion from passage 1 up to passage 18, ADSCs naturally accumulate senescence markers. This includes increased reactive oxygen species (ROS), senescence-associated β-galactosidase (SA-β-gal) activity, and senescence-associated heterochromatin foci (SAHF) [7].
This compound Treatment and Senescence Quantification:
This protocol demonstrates this compound works in a dose-dependent manner to selectively attenuate senescence markers while maintaining the differentiation potential of expanded ADSCs, making it particularly valuable for improving stem cell-based therapeutic approaches [7].
The assessment of this compound's anti-calcification effects in vascular smooth muscle cells requires a systematic approach to model pathological mineralization [5]:
Cell Culture and Calcification Induction: Culture primary human aortic VSMCs in standard growth medium. For pro-calcific conditions, use calcification medium supplemented with calcium and β-glycerophosphate as a phosphate donor to induce VSMC reprogramming toward osteogenic differentiation [5].
This compound Treatment and Analysis:
Mechanistic Investigation:
This comprehensive protocol establishes that this compound acts as a potent anti-calcific agent during VSMC calcification through a mechanism involving DUSP1-mediated regulation of p38 MAPK-dependent pro-calcific signaling [5].
Diagram 1: Key signaling pathways modulated by this compound in different tissues
Diagram 1 illustrates this compound's multi-target mechanism across different tissue contexts, highlighting its modulation of senescence pathways, metabolic and oxidative stress responses, and calcification processes.
Table 2: Key signaling pathways modulated by this compound and their tissue-specific consequences
| Signaling Pathway | Tissue/Cell Context | This compound's Action | Biological Outcome |
|---|---|---|---|
| DUSP1/p38 MAPK | Vascular Smooth Muscle Cells | Increases DUSP1, inhibits p38 phosphorylation | Suppression of pro-calcific signaling; Reduced vascular calcification [5] |
| GSK-3β/Nrf2/HO-1 | Liver (MAFLD models) | Activates Nrf2 signaling | Enhanced antioxidant capacity; Improved hepatic steatosis [6] |
| PI3K/AKT | Liver insulin resistance | Upregulates p-AKT/AKT levels | Improved insulin signaling; Reduced hepatic gluconeogenesis [4] |
| MAPK | Deep Vein Thrombosis | Inhibits MAPK phosphorylation | Reduced inflammation; Decreased leukocyte adhesion/migration [3] |
| NRF2 | Neurodegenerative models | Activates NRF2 pathway | Oxidative stress reduction; Neuroprotection [1] |
| AMPK/mTOR/NF-κB | Senescent cells | Activates AMPK, inhibits mTOR & NF-κB | Reduced senescence formation; Decreased SASP factors [2] |
| p53/p21 | Senescent cells | Inhibits pathway activity | Selective apoptosis of senescent cells; Senolysis [2] |
While current research provides compelling evidence for this compound's tissue-specific activities, several methodological limitations and research gaps merit attention in future investigations:
Tissue Distribution Studies: A significant limitation in current literature is the lack of comprehensive tissue distribution studies quantifying this compound concentrations across different organs following administration. While one study mentioned that this compound concentrations were highest in kidneys, followed by intestines and liver after oral ingestion [6], detailed pharmacokinetic studies examining tissue accumulation across multiple timepoints are needed to correlate tissue concentrations with observed biological effects.
Dosage Optimization: Current research shows varied effective concentrations across different models, with in vitro studies typically using 1-50 μM and in vivo studies employing 20 mg/kg in rodent models [5] [6] [3]. However, systematic dose-response studies across different tissue contexts are limited, and the therapeutic window requires more precise definition, particularly noting that high this compound concentrations (e.g., 20μM) may have adverse effects on some cell types [5].
Species-Specific Considerations: Most available data comes from rodent models or in vitro human cell cultures. The translational relevance of these findings to human physiology requires further validation through well-designed clinical trials, particularly given the noted similarities between this compound's effects in Ercc1 -/Δ mice and aged wild-type mice [9].
Mechanistic Specificity: While multiple molecular targets have been identified, the precise primary targets initiating this compound's effects remain incompletely characterized. Further research should employ advanced techniques such as proteomic analyses and target identification methods to distinguish direct targets from downstream consequences.
Future research directions should prioritize systematic tissue distribution studies, standardized protocol development for cross-study comparisons, combination therapy exploration with other senolytics or therapeutic agents, and rigorous clinical trials in human populations to validate preclinical findings.
The table below compares the mechanisms of this compound with other established senolytic agents, highlighting how they target different pathways to eliminate senescent cells.
| Senolytic Agent | Primary Classification | Core Molecular Targets / Mechanisms | Key Differentiating Features |
|---|
| This compound | Natural Flavonoid [1] | • Inhibits PI3K/AKT/mTOR pathways [2] • Modulates p53/p21 signaling [3] [2] • Potent antioxidant reducing ROS [4] [2] | • Dual senoprevention & senolysis [2] • Superior senolytic potency vs. other flavonoids like quercetin [4] [2] | | Quercetin | Natural Flavonoid [4] [1] | • Antioxidant / anti-inflammatory [4] • Weak senolytic alone [4] | • Strong anti-inflammatory/antihistamine [4] • Often combined with dasatinib for efficacy [4] [1] | | Dasatinib + Quercetin (D+Q) | Synthetic + Natural Combination [1] | • Dasatinib: tyrosine kinase inhibitor [1] • Quercetin: complements dasatinib [4] [1] | • First senolytic combo in clinical trials [1] • Targets specific senescent cell types [1] | | Navitoclax (ABT-263) | Synthetic BH3 Mimetic [5] [1] | • Inhibits Bcl-2, Bcl-xL, Bcl-w [1] | • Potent senolytic [5] [1] • Dose-limiting thrombocytopenia from Bcl-xL inhibition [1] |
Preclinical studies provide direct comparisons of this compound's effectiveness in clearing senescent cells and improving age-related conditions.
A 2025 study on old mice treated with intermittent this compound (50 mg/kg/day, 1 week on/2 weeks off/1 week on) showed significant improvements:
Cdkn1a and Ddit4 [5].The study found this compound's effects comparable to genetic clearance of p16-positive cells and the synthetic senolytic ABT-263, positioning it as a powerful natural alternative [5] [6].
A landmark 2018 study highlighted in the search results demonstrated that this compound is a more potent senolytic than other flavonoids like quercetin [4] [2]. It was found to clear over 68% of senescent cells without harming healthy cells, outperforming quercetin, resveratrol, and curcumin in side-by-side comparisons [2].
A 2025 study on osteoarthritic cartilage-derived progenitor cells (CPCs) demonstrated this compound's senotherapeutic effects:
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited experiments.
Based on the mechanistic data, this compound's senolytic action involves a multi-targeted approach. The diagram below integrates these pathways and a typical experimental workflow.
| Feature/Aspect | Fisetin (Natural Senolytic) | Pharmaceutical Senolytics (e.g., Dasatinib + Quercetin, Navitoclax/ABT-263) |
|---|---|---|
| General Safety & Tolerability | Generally well-tolerated; no serious adverse effects reported in mice studies [1] [2]. Mild, transient side effects like stomach upset or fatigue possible [2]. | Dasatinib+Quercetin: Generally safe for intermittent use [1]. Navitoclax: Can cause significant toxicity (e.g., neutropenia, thrombocytopenia) [1]. |
| Quantitative Toxicity Data (Animal Studies) | LD~50~ > 500 mg/kg (acute oral, complexed form) [3]. No-observed-adverse-effect-level (NOAEL) identified at 200 mg/kg in sub-acute study [3]. | Navitoclax: Toxicity (e.g., platelet deficiency) limits its repurposing as a senolytic [1]. |
| Mechanism of Action | Senolytic: Induces apoptosis in senescent cells by targeting pro-survival pathways [1]. Cell-type specificity noted [1]. Multi-pathway: Also acts via anti-inflammatory, antioxidant mechanisms [3] [4] [5]. | Senolytic: Targets Senescent-Cell Anti-Apoptotic Pathways (SCAPs) [1]. Dasatinib+Quercetin: A potent senolytic combination [1]. |
| Efficacy Evidence (Preclinical) | Extends healthspan and lifespan in old mice [1]. Reduces frailty, improves grip strength, vascular function in old mice [6] [5] [7]. Improves physical function comparable to genetic senescent cell clearance and ABT-263 in mice [6]. | Dasatinib+Quercetin: Improves cardiac function, vascular reactivity, reduces pulmonary fibrosis, osteoporosis in mice [1]. Navitoclax: Reduces radiation-induced dysfunction and vascular plaque macrophages in mice [1]. |
| Key Limitations | Human clinical trial data is limited and emerging [1] [2]. Poor bioavailability [8]. | Toxicity concerns, particularly for Navitoclax [1]. Not all senescent cell types are affected [1]. |
Supporting data in the table comes from key preclinical studies. Here are the experimental methodologies for the most relevant findings:
This compound exerts its senolytic and health-promoting effects through multiple pathways, which also contributes to its low toxicity profile.
The diagram above summarizes key mechanisms. This compound's multi-targeted action differentiates it from more specific pharmaceutical agents.
For researchers and drug development professionals, here are the key takeaways:
The table below summarizes the key findings from preclinical studies and the current state of clinical evidence for this compound.
| Aspect | Preclinical Findings (Cell & Animal Models) | Clinical Trial Evidence (Human Studies) |
|---|---|---|
| Senolytic Activity | Selectively induces apoptosis in senescent human umbilical vein endothelial cells (HUVECs) [1] [2]. Reduces senescence markers in culture-expanded human adipose-derived stem cells (ADSCs) [3]. | Evidence from human tissue explants (adipose tissue) shows reduced senescence markers [1]. Direct clinical results on senescent cell clearance in living humans are still emerging. |
| Physical Function & Frailty | In old mice, intermittent dosing reduces frailty and increases grip strength, with effects comparable to genetic senescent cell clearance [4] [5]. Improves vascular function in aged mice [5]. | Early-phase trials in other conditions (e.g., osteoporosis in postmenopausal women) show feasibility [5]. Trials specifically on physical function are underway. |
| Lifespan & Healthspan | Extends median and maximum lifespan in aged wild-type mice [1]. | Not yet studied in humans. |
| Neuroprotection | Shows protective effects in models of Alzheimer's, Parkinson's, Huntington's, and stroke via anti-inflammatory and antioxidant mechanisms [6]. | Not yet demonstrated in human trials. |
| Cardiovascular & Metabolic Health | Protects against vascular calcification in models of aging and kidney disease by inhibiting p38 MAPK signaling [7]. Improves metabolic function in obese mice [8]. | Not yet demonstrated in human trials. |
| Epigenetic Aging | Not directly assessed in the provided results. | One pilot study suggested that adding this compound to Dasatinib and Quercetin (DQF) may mitigate the increase in epigenetic age acceleration seen with DQ alone [9]. |
To aid your evaluation, here are the methodologies from several pivotal studies that generated the data in the table above.
1. Senescence Clearance in Human Stem Cells [3]
2. Lifespan and Healthspan Extension in Mice [1]
3. Improvement of Physical Function in Aged Mice [5]
The neuroprotective and senolytic effects of this compound are linked to its impact on multiple cellular pathways. The following diagram illustrates the key signaling mechanisms identified in preclinical research.
The available data suggests several key considerations for the development of this compound and similar compounds:
Irritant